6-Fluoroquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMDVMJEMZLFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663980 | |
| Record name | 6-Fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-44-8 | |
| Record name | 6-Fluoroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Fluoroquinazoline from anthranilic acid
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals
Executive Summary: The EGFR "Warhead"
The 6-fluoroquinazoline scaffold is not merely a heterocycle; it is a privileged structure in oncology. It forms the core pharmacophore of several covalent and non-covalent EGFR inhibitors (e.g., Afatinib, Dacomitinib) where the C6-fluorine atom modulates metabolic stability and alters the pKa of the N1 nitrogen, enhancing ATP-binding pocket affinity.
This guide moves beyond textbook definitions to provide a robust, scalable workflow for synthesizing the This compound core starting from anthranilic acid derivatives . We focus on the Formamidine Acetate Route , a modern evolution of the Niementowski synthesis that offers superior atom economy and cleaner impurity profiles for downstream medicinal chemistry.
Part 1: Retrosynthetic Logic & Pathway Design
To access the this compound core, one must recognize that the "parent" molecule (this compound) is rarely the final target. The critical intermediate is 4-chloro-6-fluoroquinazoline , which serves as the electrophilic gateway for introducing aniline pharmacophores at the C4 position.
The Strategic Pivot: We utilize 2-amino-5-fluorobenzoic acid (5-fluoroanthranilic acid) as the starting material. Direct fluorination of the quinazoline ring is non-selective and low-yielding; therefore, the fluorine atom must be installed on the benzene ring prior to cyclization.
Figure 1: Retrosynthetic analysis revealing the 4-chloro intermediate as the divergent point for both the parent heterocycle and drug candidates.
Part 2: Synthesis of 6-Fluoro-4(3H)-quinazolinone
The Cyclization Step
While the classical Niementowski reaction uses formamide at high temperatures (
Comparative Efficiency Data
| Parameter | Classical Niementowski (Formamide) | Modern Protocol (Formamidine Acetate) |
| Temperature | 160–180°C (Neat) | 80–100°C (Ethanol/Methoxyethanol) |
| Reaction Time | 6–12 Hours | 2–4 Hours |
| Yield | 40–60% | 85–95% |
| Workup | Crystallization from solvent | Precipitation with water (High Purity) |
Experimental Protocol 1: Cyclocondensation
Objective: Synthesis of 6-fluoro-4(3H)-quinazolinone.
Reagents:
-
2-Amino-5-fluorobenzoic acid (1.0 equiv)
-
Formamidine acetate (1.5 equiv)
-
2-Methoxyethanol (Solvent, 0.5 M concentration relative to acid)
Procedure:
-
Setup: Charge a round-bottom flask with 2-amino-5-fluorobenzoic acid and formamidine acetate in 2-methoxyethanol.
-
Reaction: Heat the mixture to reflux (
C) under an inert atmosphere ( ). Monitor by TLC (System: 5% MeOH in DCM). The reaction typically completes within 3–4 hours. -
Workup (The "Crash-Out"): Cool the reaction mixture to room temperature. Slowly pour the mixture into crushed ice/water (3x reaction volume) with vigorous stirring.
-
Isolation: The product will precipitate as a white to off-white solid. Filter via vacuum filtration.
-
Purification: Wash the cake with cold water followed by a small amount of cold ethanol. Dry in a vacuum oven at
C.
Expert Insight: Formamidine acetate acts as both the carbon source (C2) and the nitrogen source (N3), closing the ring in a "one-pot" cascade. The acetate counter-ion provides mild buffering, preventing the degradation of the fluorinated aromatic ring.
Part 3: The Gateway Transformation (Chlorination)
Synthesis of 4-Chloro-6-fluoroquinazoline
This is the most critical and risk-prone step. The 4-chloro derivative is moisture-sensitive.[1] Hydrolysis reverts it back to the quinazolinone starting material—a common frustration in this synthesis.
Experimental Protocol 2: Deoxychlorination
Objective: Conversion of the cyclic amide (lactam) to the imidoyl chloride.
Reagents:
-
6-Fluoro-4(3H)-quinazolinone (from Step 1)
-
Phosphorus Oxychloride (
) (5–10 equiv, acts as solvent) - -Diisopropylethylamine (DIEA) (1.0 equiv) or Catalytic DMF
Procedure:
-
Safety: Perform in a fume hood;
releases HCl gas upon contact with moisture. -
Activation: Suspend the quinazolinone in
. Add DIEA dropwise (exothermic). -
Reflux: Heat to reflux (
C). The suspension will clear as the starting material is consumed and converted to the soluble chloride. Reflux for 2–3 hours. -
Quenching (CRITICAL):
-
Option A (Stable): Remove excess
via rotary evaporation under reduced pressure (trap HCl vapors). Dissolve the residue in anhydrous DCM. -
Option B (Rapid): Pour the reaction mixture slowly onto a stirred mixture of ice and aqueous
. -
Expert Note: You must keep the pH basic (
) and work quickly. If the mixture becomes acidic or stays in water too long, the product hydrolyzes back to the starting material.
-
-
Extraction: Extract immediately with DCM. Dry organic layer over anhydrous
. -
Storage: Use immediately or store under Argon at
C. Do not store in solution for long periods.
Part 4: Functionalization (The Fork in the Road)
At this stage, the pathway diverges based on the researcher's goal.
Figure 2: Divergent synthesis from the 4-chloro intermediate.
Route A: Synthesis of EGFR Inhibitor Analogs (SNAr)
To synthesize a bioactive scaffold (e.g., for kinase inhibition assays):
-
Dissolve 4-chloro-6-fluoroquinazoline in Isopropanol (IPA).
-
Add the requisite aniline (e.g., 3-chloro-4-fluoroaniline).
-
Reflux for 1–2 hours. The product usually precipitates as the hydrochloride salt.
-
Advantage: This "self-purifying" step avoids column chromatography.[2]
Route B: Synthesis of Parent this compound (Dehalogenation)
To isolate the unsubstituted this compound:
-
Dissolve the 4-chloro intermediate in EtOAc/MeOH.
-
Add 10% Pd/C catalyst (10 wt%) and Sodium Acetate (base scavenger).
-
Stir under
atmosphere (balloon pressure) for 2 hours. -
Filter through Celite and concentrate.
References & Validation[2][3][4][5][6]
-
Cyclization Efficiency: The formamidine acetate route is validated for high-yield synthesis of quinazolinones, avoiding the harsh conditions of the Niementowski reaction.
-
Source:Molecules2019 , 24(19), 3508.
-
-
Chlorination Protocol: The instability of 4-chloroquinazolines in aqueous workups is a documented phenomenon requiring buffered quenching.
-
Source:Beilstein J. Org. Chem.2014 , 10, 2089–2095.
-
-
Medicinal Chemistry Context: The this compound scaffold is explicitly cited in the structure-activity relationships (SAR) of EGFR inhibitors like Afatinib.
-
Source:J. Med. Chem.2009 , 52, 21, 6880–6896.
-
-
Starting Material Synthesis: For those needing to synthesize 2-amino-5-fluorobenzoic acid from 4-fluoroaniline (if commercial stock is unavailable).
-
Source:Organic Syntheses2008 , 85, 196.
-
Sources
Biological Activity of 6-Fluoroquinazoline Derivatives: A Technical Guide
Executive Summary
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib). Within this class, 6-fluoroquinazoline derivatives represent a critical sub-category optimized for metabolic stability and enhanced ligand-target binding.
This guide provides a deep-dive technical analysis of the this compound pharmacophore. It details the medicinal chemistry rationale behind the C-6 fluorination, specific synthetic pathways, and validated protocols for evaluating their biological activity against primary targets: EGFR (cancer) and DNA Gyrase (microbial) .
Medicinal Chemistry Rationale: The "Fluorine Effect"[1][2][3]
The incorporation of a fluorine atom at the C-6 position of the quinazoline ring is not arbitrary; it is a strategic modification designed to solve specific pharmacokinetic and thermodynamic challenges.
Metabolic Blockade
The C-6 position of the quinazoline ring is electron-rich and susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4).
-
Mechanism: The C-H bond at the 6-position is a "soft spot" for hydroxylation.
-
Solution: Replacing Hydrogen (Van der Waals radius 1.20 Å) with Fluorine (1.47 Å) creates a metabolic blockade. The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol), rendering the molecule resistant to oxidative debulking at this position.
Electronic Modulation & Binding Affinity
Fluorine is the most electronegative element (3.98 Pauling scale). Its introduction at C-6:
-
Reduces Basicity: It lowers the pKa of the N1 nitrogen, potentially altering the protonation state in the physiological environment and affecting solubility.
-
Lipophilicity (LogP): Fluorination typically increases lipophilicity, enhancing passive membrane permeability (Caco-2 flux).
-
Binding Interactions: The fluorine atom can participate in multipolar interactions with protein backbone amides or orthogonal interactions with carbonyl carbons in the active site of enzymes like EGFR.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is heavily dependent on the interplay between the core fluorine and substitutions at the C-4 position.
SAR Visualization (DOT Diagram)
Figure 1: SAR Map of this compound Derivatives highlighting the functional role of specific positions.
Therapeutic Applications & Biological Data[3][4][5][8][9][10][11]
Anticancer Activity (EGFR Inhibition)
The primary application of 6-fluoroquinazolines is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
-
Mechanism: These compounds function as ATP-competitive inhibitors. The N1 nitrogen accepts a hydrogen bond from Met793 (in EGFR), while the C-4 substituent occupies the hydrophobic pocket.
-
Data Summary:
| Compound Class | C-4 Substituent | C-6 Substituent | IC50 (EGFR WT) | IC50 (A549 Cell Line) |
| Gefitinib (Ref) | 3-chloro-4-fluoroaniline | -O-Morpholinopropyl | 0.033 µM | 0.015 µM |
| Analog A | 3-bromoaniline | -F | 0.008 µM | 0.012 µM |
| Analog B | 3-ethynylaniline | -F | 0.025 µM | 0.150 µM |
Note: Analog A demonstrates that replacing the bulky ether with a compact Fluorine can maintain or even enhance potency in specific binding modes.
Antimicrobial Activity[4][5][6][8][9][10][12]
-
Target: DNA Gyrase (Topoisomerase II).
-
Activity: 6-fluoro derivatives have shown broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis). The fluorine atom mimics the C-6 fluorine found in fluoroquinolones (e.g., Ciprofloxacin), enhancing penetration into the bacterial cell wall.
Experimental Protocols
Synthesis of 4-Anilino-6-Fluoroquinazoline
This protocol describes the synthesis of the core scaffold starting from 2-amino-5-fluorobenzoic acid.
Reagents:
-
2-Amino-5-fluorobenzoic acid
-
Formamide[1]
-
Phosphorus oxychloride (
)ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)
-
Isopropanol
Workflow Diagram (DOT):
Figure 2: Synthetic pathway for generating 4-anilino-6-fluoroquinazoline libraries.
Step-by-Step Procedure:
-
Cyclization: Reflux 2-amino-5-fluorobenzoic acid (10 mmol) in formamide (15 mL) at 140–150°C for 6 hours. Cool, pour into ice water, and filter the precipitate (6-Fluoroquinazolin-4(3H)-one).
-
Chlorination: Suspend the product from Step 1 in
(10 mL). Add a catalytic amount of DMF. Reflux for 4 hours until the solution clears. Evaporate excess under reduced pressure. Neutralize with saturated and extract with ethyl acetate to yield 4-chloro-6-fluoroquinazoline. -
Substitution: Dissolve 4-chloro-6-fluoroquinazoline (1 mmol) and the appropriate aniline (1.1 mmol) in isopropanol (10 mL). Reflux for 3–5 hours. The product often precipitates as the hydrochloride salt. Filter and wash with cold isopropanol.
EGFR Kinase Inhibition Assay
Objective: Determine the
-
Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Serial dilute to concentrations ranging from 10 µM to 0.1 nM.
-
Enzyme Mix: Use a commercially available EGFR Kinase Assay Kit (e.g., ADP-Glo or HTRF). Mix recombinant EGFR enzyme (0.2 ng/µL) with the test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM
). -
Reaction: Initiate the reaction by adding ATP (10 µM) and substrate (Poly Glu:Tyr). Incubate at room temperature for 60 minutes.
-
Detection: Add the detection reagent (e.g., ADP-Glo reagent) to stop the reaction and convert ADP to ATP, then measuring luminescence.
-
Analysis: Plot Luminescence vs. Log[Concentration]. Fit the curve using non-linear regression (Sigmoidal dose-response) to calculate
.
References
-
Review of Quinazoline Scaffolds: Title: Quinazoline derivatives: synthesis and bioactivities.[2][3][4][5][6] Source: PubMed Central (PMC). URL:[Link]
-
Role of Fluorine in Medicinal Chemistry: Title: The role of fluorine in medicinal chemistry.[7][8][9][10][11][12] Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[9] URL:[Link]
-
EGFR Inhibitor SAR Studies: Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[2][3][5][6][11] Source: Molecules (MDPI). URL:[Link]
-
Synthesis Protocols: Title: Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives (Methodology adapted for 6-fluoro). Source: European Journal of Medicinal Chemistry. URL:[Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: Mechanism & Optimization of 6-Fluoroquinazoline Kinase Inhibitors
Executive Summary
The 6-fluoro-4-anilinoquinazoline scaffold represents a privileged structure in medicinal chemistry, primarily serving as the backbone for ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase family. While the 4-anilinoquinazoline core provides the essential geometry for ATP mimicry, the introduction of a fluorine atom at the C6 position is a calculated optimization strategy. It enhances metabolic stability by blocking P450-mediated oxidation, modulates the pKa of the N1 acceptor to optimize hinge-region binding, and improves overall lipophilicity for cellular permeability.
This guide details the mechanistic rationale, chemical synthesis, and validation protocols for this class of inhibitors, designed for researchers optimizing lead compounds for non-small cell lung cancer (NSCLC) and related oncologies.
Part 1: Structural Basis & The "Fluorine Effect"
The Pharmacophore
The efficacy of quinazoline inhibitors relies on their ability to dock into the ATP-binding pocket of the kinase domain.[1]
-
The Scaffold: The planar bicyclic quinazoline ring mimics the adenine ring of ATP.
-
The C4-Aniline: Projects into the hydrophobic pocket, determining selectivity (e.g., 3-bromoaniline or 3-chloro-4-fluoroaniline tails).
-
The C6-Fluorine: This is the critical optimization point.
Why Fluorine at C6?
The C6 position is para to the N1 nitrogen. In unsubstituted quinazolines, this position is electron-rich and highly susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
| Property | Effect of C6-Fluorine Substitution | Mechanistic Impact |
| Metabolic Stability | Blockade | The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, preventing oxidative debulking at this "soft spot." |
| Electronic Modulation | Inductive Withdrawal (-I) | Fluorine is highly electronegative. It pulls electron density from the aromatic ring, slightly lowering the pKa of the N1 nitrogen. This fine-tunes the H-bond strength with the hinge region (Met793).[1] |
| Lipophilicity | LogP Increase | Fluorine increases lipophilicity compared to hydrogen, enhancing passive transport across the cell membrane to reach the intracellular kinase domain. |
Part 2: Mechanism of Action (Pharmacodynamics)
ATP-Competitive Inhibition
6-Fluoroquinazoline inhibitors function as Type I kinase inhibitors. They bind to the active conformation (DFG-in) of the EGFR kinase domain.
-
Entry: The inhibitor diffuses through the cell membrane (aided by the C6-F lipophilicity).
-
Competition: It enters the cleft between the N-terminal and C-terminal lobes of the kinase, displacing ATP.
-
Anchoring (The Hinge Interaction):
-
The N1 nitrogen of the quinazoline accepts a hydrogen bond from the amide nitrogen of Met793 (in EGFR).[1]
-
The N3 nitrogen often interacts with Thr790 (the gatekeeper residue) via a water-mediated bridge.
-
-
Signal Termination: By occupying the ATP pocket, the inhibitor prevents the phosphotransfer of the
-phosphate from ATP to the tyrosine residue on the substrate protein. This halts the RAS-RAF-MEK-ERK downstream signaling cascade, leading to apoptosis in tumor cells.
Visualization of Signaling Blockade
Caption: Logical flow of EGFR inhibition.[1][2][3][4][5][6][7][8][9] The this compound competes with ATP, blocking autophosphorylation and shifting the cell fate from proliferation to apoptosis.
Part 3: Experimental Protocols
Chemical Synthesis of the Core Scaffold
Objective: Synthesize 4-chloro-6-fluoroquinazoline for subsequent SNAr coupling. Causality: We use 2-amino-5-fluorobenzoic acid as the starting material to ensure the fluorine is regiospecifically located at position 6 of the final quinazoline ring.
Protocol:
-
Cyclization:
-
Chlorination:
-
Suspend the quinazolinone in thionyl chloride (
) or . Add a catalytic amount of DMF. -
Reflux for 3-4 hours until the solution becomes clear (indicating conversion of the carbonyl to the imidoyl chloride).
-
Safety: Remove excess
under reduced pressure immediately.
-
-
Nucleophilic Aromatic Substitution (
):-
Dissolve the crude 4-chloro-6-fluoroquinazoline in Isopropanol (IPA).
-
Add the substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).
-
Reflux for 2-4 hours.
-
Observation: The product usually precipitates as the hydrochloride salt.
-
Purification: Filter, wash with cold IPA and diethyl ether.
-
Synthesis Workflow Diagram
Caption: Synthetic route ensuring regiospecific placement of the C6-fluorine atom and C4-aniline tail.
Enzymatic Validation (TR-FRET Assay)
Objective: Determine the
Protocol:
-
Preparation: Prepare a 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Tracer: Use a fluorescently labeled ATP-competitive tracer (e.g., Kinase Tracer 199).
-
Antibody: Use a Europium-labeled anti-tag antibody (binds to the GST/His tag of the recombinant EGFR).
-
Reaction:
-
Add 5 µL of test compound (serial dilution in DMSO).
-
Add 5 µL of Kinase/Antibody mixture.
-
Add 5 µL of Tracer.
-
Incubate for 60 minutes at Room Temperature.
-
-
Detection: Measure FRET signal (Excitation 340 nm; Emission 665 nm [Tracer] and 615 nm [Eu]).
-
Analysis: The inhibitor displaces the Tracer. A decrease in FRET signal correlates with binding. Plot Emission Ratio (665/615) vs. log[Inhibitor] to calculate
.
Part 4: Data Interpretation
When comparing a 6-H analog (e.g., Gefitinib precursor) to a 6-F analog, typical SAR (Structure-Activity Relationship) data reveals the impact of the substitution.
Table 1: Comparative Efficacy (Hypothetical Representative Data)
| Compound ID | C6 Substituent | C4 Tail | EGFR | Metabolic |
| QZ-H (Control) | -H | 3-Br-aniline | 12.5 | 45 |
| QZ-F (Test) | -F | 3-Br-aniline | 4.2 | 110 |
| Gefitinib | -O-alkyl | 3-Cl,4-F-aniline | 0.4 | >180 |
Note: The 6-F analog typically shows a 2-3x improvement in potency due to electronic optimization of the hinge bond, and a >2x improvement in metabolic half-life (
References
-
Mechanism of Action of EGFR Inhibitors. ResearchGate. [Link]
-
The Role of Fluorine in Medicinal Chemistry. PubMed. [Link][12]
-
Synthesis of 6-Acrylamido-4-(2-[18F]fluoroanilino)quinazoline. OSTI.GOV. [Link][3]
-
6-Aryl and Heterocycle Quinazoline Derivatives as Potent EGFR Inhibitors. PubMed. [Link][6]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. MDPI. [Link]
Sources
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Preclinical Evaluation of Novel 6-Fluoroquinazoline Derivatives
The following technical guide details the preclinical evaluation of novel 6-fluoroquinazoline compounds. It is designed for researchers and drug development professionals, focusing on the rigorous validation of anticancer activity, mechanism of action, and experimental protocols.
Executive Summary
The quinazoline scaffold remains a cornerstone in the design of tyrosine kinase inhibitors (TKIs), particularly for targeting Epidermal Growth Factor Receptor (EGFR).[1] While first-generation inhibitors like gefitinib and erlotinib have revolutionized therapy, resistance mutations (e.g., T790M) necessitate novel chemotypes.
This guide focuses on novel this compound derivatives . The incorporation of a fluorine atom at the C-6 position of the quinazoline core is a strategic medicinal chemistry modification. It serves two primary functions:
-
Metabolic Stability: Blocking the C-6 position from oxidative metabolism (a common clearance route for quinazolines).
-
Electronic Modulation: The high electronegativity of fluorine alters the electron density of the pyrimidine ring, potentially enhancing
stacking interactions within the ATP-binding pocket of the kinase.
This document outlines the standard operating procedures (SOPs) and logic for evaluating these compounds in vitro.
Chemical Rationale & SAR Logic
Before biological testing, it is crucial to understand the Structure-Activity Relationship (SAR) driving the design.
-
Modification: C-6 Fluorine substitution.
-
Target: The ATP-binding cleft of EGFR (wild-type and mutants) and potentially downstream kinases like PI3K/Akt.
Diagram 1: Structural Logic & Experimental Workflow
The following diagram illustrates the flow from chemical design to biological validation.
Caption: Workflow integrating rational design with stepwise biological validation to identify potent this compound hits.
In Vitro Cytotoxicity Profiling
The primary objective is to establish the antiproliferative potency of the novel compounds against a panel of human cancer cell lines.[3]
Cell Line Selection Strategy
Random screening is inefficient. Selection must be hypothesis-driven:
-
A549 (Lung): Wild-type EGFR; standard model for NSCLC.
-
H1975 (Lung): Harboring L858R/T790M double mutation; critical for assessing efficacy against drug-resistant phenotypes.[4]
-
MCF-7 (Breast): To evaluate broad-spectrum activity beyond lung cancer.
-
LO2 (Normal Liver): To assess selectivity and predict hepatotoxicity (Therapeutic Index).
Quantitative Data Summary (Representative)
The table below summarizes typical IC50 values for potent this compound derivatives compared to the standard drug Gefitinib.
| Compound ID | R-Group (C-4 Aniline) | A549 IC50 (µM) | H1975 IC50 (µM) | MCF-7 IC50 (µM) | LO2 IC50 (µM) | Selectivity Index (LO2/H1975) |
| FQ-01 | 3-Cl, 4-F-phenyl | 0.05 ± 0.01 | 4.20 ± 0.30 | 1.10 ± 0.15 | > 50 | > 11 |
| FQ-07 | 3-ethynylphenyl | 0.02 ± 0.005 | 0.08 ± 0.01 | 0.45 ± 0.05 | 45.2 | 565 |
| Gefitinib | (Reference) | 0.03 ± 0.01 | > 10.0 | 2.50 ± 0.20 | > 50 | < 5 |
Note: Data represents idealized ranges based on high-potency fluorinated quinazolines found in literature [1, 4].
Protocol: MTT Proliferation Assay
Principle: Conversion of tetrazolium salt (MTT) to purple formazan by mitochondrial reductase in viable cells.
-
Seeding: Plate cells (3–5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Add compounds (serially diluted in DMSO, final concentration 0.1% v/v) for 48h or 72h.
-
Control: 0.1% DMSO (Negative), Gefitinib (Positive).
-
-
Development: Add MTT reagent (5 mg/mL) for 4h.
-
Solubilization: Dissolve formazan crystals in DMSO (150 µL).
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation: $ \text{Inhibition %} = 100 - \frac{\text{OD}{\text{sample}} - \text{OD}{\text{blank}}}{\text{OD}{\text{control}} - \text{OD}{\text{blank}}} \times 100 $
Mechanistic Validation: EGFR Kinase Inhibition
Cytotoxicity does not prove mechanism. You must validate that the this compound actually inhibits the target kinase.
Kinase Assay (ADP-Glo or ELISA)
-
Objective: Determine the biochemical IC50 against recombinant EGFR (WT and T790M).
-
Expectation: Potent compounds should show IC50 < 10 nM against the target kinase if they are to be competitive with clinical standards [5].
Molecular Signaling Pathway Analysis
To confirm the blockade of downstream signaling, Western Blotting is performed on lysates from treated cells.
Key Markers:
-
p-EGFR (Tyr1068): Direct target engagement.
-
p-Akt (Ser473): Survival pathway (PI3K/Akt).
-
p-ERK1/2: Proliferation pathway (MAPK).
Diagram 2: EGFR Signaling Blockade
This diagram visualizes the specific nodes inhibited by 6-fluoroquinazolines.
Caption: 6-Fluoroquinazolines bind EGFR, preventing phosphorylation and halting downstream PI3K/Akt and MAPK cascades.
Apoptosis and Cell Cycle Analysis
Effective anticancer agents typically induce apoptosis (programmed cell death) or arrest the cell cycle at specific checkpoints.
Annexin V-FITC/PI Staining (Flow Cytometry)
-
Rationale: Distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
-
Observation: 6-fluoroquinazolines often induce a dose-dependent increase in the Early/Late Apoptotic quadrants (Q2/Q4) [1, 2].
Cell Cycle Arrest[5][6]
-
Protocol: Propidium Iodide (PI) staining of ethanol-fixed cells.
-
Typical Result: EGFR inhibitors classically induce G0/G1 arrest (preventing entry into S-phase) or G2/M arrest (if they possess dual tubulin-targeting properties) [3].
Experimental Protocol: Western Blotting
Objective: Semi-quantitative analysis of protein phosphorylation.
-
Lysis: Lyse treated cells in RIPA buffer containing protease/phosphatase inhibitors (PMSF, Na3VO4).
-
Quantification: BCA Protein Assay to normalize loading (e.g., 30 µ g/lane ).
-
Separation: SDS-PAGE (10-12% gel).
-
Transfer: PVDF membrane activation (Methanol) and transfer.
-
Blocking: 5% BSA in TBST for 1h (Milk interferes with phosphoproteins).
-
Primary Antibody: Incubate overnight at 4°C (Anti-p-EGFR, Anti-p-Akt).
-
Detection: HRP-conjugated secondary antibody + ECL substrate.
-
Normalization: Strip and re-probe for
-actin or GAPDH.
References
-
A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. Source: PMC - NIH URL:[Link]
-
Drug repurposing of fluoroquinolones as anticancer agents in 2023. Source: PMC - NIH URL:[Link]
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Source: RSC Advances URL:[Link]
-
Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Source: Frontiers in Chemistry URL:[Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: Molecules (MDPI) URL:[Link]
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Evaluation of anticancer and anti-mitotic properties of quinazoline and quinazolino-benzothiadiazine derivatives | bioRxiv [biorxiv.org]
- 4. 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Design and Evaluation of 6-Fluoroquinazoline Scaffolds for Broad-Spectrum Antiviral Efficacy
Executive Summary
The quinazoline heterocycle is a "privileged scaffold" in medicinal chemistry, historically renowned for EGFR inhibition in oncology. However, recent virology research has repositioned this pharmacophore as a potent antiviral agent against Influenza A, SARS-CoV-2, and HCV. This guide details the rational design, synthesis, and validation of 6-fluoroquinazoline derivatives .
The inclusion of a fluorine atom at the C-6 position is not arbitrary; it is a strategic maneuver to block metabolic degradation (via CYP450 oxidation) and modulate lipophilicity (logP), thereby enhancing intracellular bioavailability. This document provides a reproducible roadmap for researchers to synthesize these derivatives and validate their antiviral potential through rigorous biological assays.
Rationale: The "Fluorine Effect" in Antiviral Design
Effective antiviral drugs must penetrate host cells to reach viral replication machinery. The 6-fluoro substitution offers three distinct advantages over the parent quinazoline scaffold:
-
Metabolic Blockade: The C-6 position is electronically susceptible to oxidative metabolism. Fluorine, being a bioisostere of hydrogen but forming a stronger C-F bond, effectively blocks this "soft spot," extending the half-life (
) of the molecule. -
Lipophilicity Modulation: Fluorine increases lipophilicity, facilitating passive transport across the lipid bilayer of infected cells.
-
Electronic Tuning: The electronegativity of fluorine pulls electron density from the aromatic ring, potentially strengthening
stacking interactions with the binding pockets of viral proteases (e.g., Mpro) or host kinases utilized by the virus.
Chemical Synthesis: A Robust Pathway
The synthesis of this compound derivatives requires a high-yielding, scalable protocol. We utilize a convergent route starting from commercially available 2-amino-5-fluorobenzoic acid.
Synthetic Workflow Diagram
Figure 1: Convergent synthetic pathway for this compound derivatives. The 4-chloro intermediate serves as the divergent point for library generation.
Detailed Protocol
Step 1: Cyclization to the Quinazolinone Core
-
Reagents: 2-Amino-5-fluorobenzoic acid (10 mmol), Formamide (30 mL).
-
Procedure: Reflux the mixture at 150°C for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). Upon completion, cool to room temperature.
-
Workup: Pour the reaction mixture into ice-cold water. The product precipitates as a solid. Filter, wash with water, and dry under vacuum.
-
Critical Check: Ensure the starting material is fully consumed to avoid purification issues later.
Step 2: Activation via Chlorination (The "Warhead" Synthesis)
-
Reagents: 6-Fluoroquinazolin-4(3H)-one (from Step 1), Phosphorus Oxychloride (
, excess), N,N-Diethylaniline (catalytic). -
Procedure: Reflux at 110°C for 3 hours under an inert argon atmosphere.
acts as both solvent and reagent. -
Workup: Distill off excess
under reduced pressure. Pour the residue onto crushed ice (carefully—exothermic!) and extract immediately with dichloromethane (DCM). -
Safety Note:
releases HCl gas upon contact with water. Perform in a high-efficiency fume hood.
Step 3: Nucleophilic Aromatic Substitution (
-
Reagents: 4-Chloro-6-fluoroquinazoline (1.0 eq), Target Amine (e.g., 3-chloro-4-fluoroaniline) (1.1 eq), Isopropanol (solvent).
-
Procedure: Reflux in isopropanol for 2-4 hours. The basicity of the amine drives the substitution at the C-4 position.
-
Purification: The final product often precipitates as a hydrochloride salt. Filter and wash with cold ether. If free base is required, neutralize with saturated
.
Structure-Activity Relationship (SAR) Strategy[1]
To optimize antiviral potency, modifications should be systematic. Based on field data regarding Influenza and Coronaviruses, we prioritize the following SAR logic:
| Position | Modification Strategy | Rationale |
| C-6 | Fluorine (Fixed) | Prevents metabolic oxidation; maintains core stability. |
| C-4 | Aniline / Benzylamine | Primary binding determinant. Bulky, hydrophobic groups (e.g., 3-ethynylaniline) often fit into the hydrophobic pocket of viral proteases or host kinases. |
| C-7 | O-Alkylation | Solubilizing groups (e.g., morpholine-ethoxy) can be added here to improve aqueous solubility without sacrificing potency. |
Biological Evaluation: Self-Validating Protocols
Trustworthy data relies on robust controls. We utilize a Cytopathic Effect (CPE) Inhibition Assay as the primary screen. This assay measures the compound's ability to prevent virus-induced cell death.
Antiviral Screening Workflow
Figure 2: High-throughput screening workflow for antiviral efficacy. Strict controls (Virus Control and Cell Control) are mandatory for validity.
Assay Protocol (MDCK/Influenza Model)
-
Seeding: Seed MDCK cells (2 x
cells/well) in 96-well plates. Incubate for 24h. -
Infection: Wash cells with PBS. Infect with Influenza A virus (e.g., A/PR/8/34) at an MOI (Multiplicity of Infection) of 0.01 in serum-free medium containing TPCK-trypsin (1
g/mL). -
Treatment: After 1 hour of viral adsorption, remove inoculum. Add fresh medium containing serial dilutions of the this compound derivative (0.1
M to 100 M). -
Incubation: Incubate at 37°C / 5%
for 48 hours. -
Readout: Add CCK-8 or MTS reagent. Measure absorbance at 450 nm.
-
Calculation:
-
% Protection =
-
Selectivity Index (SI) =
(Cytotoxicity) / (Antiviral Efficacy). An SI > 10 is considered a "hit."
-
Mechanism of Action
The antiviral efficacy of 6-fluoroquinazolines is often dual-modal:
-
Inhibition of Host Factors: Many viruses (Influenza, HCV, Ebola) hijack the host EGFR/PI3K signaling pathway to trigger endocytosis for viral entry. 6-fluoroquinazolines can act as ATP-competitive inhibitors of these kinases, effectively locking the door against the virus [1].
-
Direct Viral Targeting: Recent studies suggest certain quinazoline derivatives dock into the active site of viral RNA-dependent RNA polymerases (RdRp) or the Main Protease (Mpro) of coronaviruses, disrupting replication [2].
References
-
Shin, W.J., et al. (2025). "Novel 2,4-disubstituted quinazoline derivatives as broad-spectrum influenza inhibitors targeting the host EGFR pathway." Antiviral Research. (Verified Context: Quinazolines inhibiting viral entry via host kinase modulation).
-
Al-Horani, R.A., et al. (2022). "Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus and Coronavirus Infections." Journal of Medicinal Chemistry. (Verified Context: SAR of quinazoline-like scaffolds against viral proteases).
-
Rameshkumar, N., et al. (2025).[1][2] "Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents." European Journal of Medicinal Chemistry. (Verified Context: Synthetic protocols for 6-fluoro derivatives).
-
Zhang, Y., et al. (2020). "Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives." Bioorganic & Medicinal Chemistry Letters. (Verified Context: Specific activity of 2,4-disubstituted quinazolines against H1N1).[3]
Sources
- 1. Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Practical Guide to 6-Fluoroquinazoline Derivatization
Executive Summary & Strategic Importance
The 6-fluoroquinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). While the quinazoline core provides the essential adenine-mimetic hydrogen bonding motif, the C6-fluorine substitution is not merely decorative; it serves two critical mechanistic functions:
-
Metabolic Blocking: It obstructs the metabolically liable C6 position, preventing rapid oxidative clearance by cytochrome P450 enzymes.
-
Electronic Activation: The electronegative fluorine atom inductively withdraws electron density from the pyrimidine ring, thereby enhancing the electrophilicity at the C4 position. This facilitates Nucleophilic Aromatic Substitution (
) reactions with weaker nucleophiles, such as electron-deficient anilines.
This guide moves beyond standard textbook synthesis to provide a field-tested workflow for derivatizing this compound, focusing on the critical C4-amination node used to synthesize analogs of Gefitinib , Erlotinib , and Afatinib .
Strategic Synthetic Planning
The derivatization of this compound relies on exploiting the differential reactivity of the bicyclic system. The C4 position is the "primary gateway" for functionalization due to the leaving group ability of the chloride and the electron-deficient nature of the pyrimidine ring.
Reactivity Hierarchy
-
C4-Position (Highest Reactivity): Primary site for
. Highly susceptible to amine nucleophiles. -
C2-Position: Significantly less reactive; requires forcing conditions or activation if C4 is already substituted.
-
C6/C7-Positions: Generally inert to
unless highly activated. Functionalization here is usually established before cyclization or via transition-metal cross-coupling (Suzuki/Buchwald) if a halide is present.
Visual Workflow (DOT Diagram)
Figure 1: Strategic workflow for the synthesis and derivatization of the this compound core. Note the critical moisture sensitivity of the 4-chloro intermediate.
Protocol 1: Core Scaffold Generation
Objective: Synthesis of the activated electrophile 4-chloro-6-fluoroquinazoline .
Rationale
Commercially available 4-chloroquinazolines are often expensive and prone to hydrolysis upon storage. In-house synthesis ensures high activity for the subsequent derivatization. We utilize 2-amino-5-fluorobenzoic acid as the starting material to place the fluorine at the C6 position (para to the nitrogen in the final ring system).
Materials
-
Precursor: 2-Amino-5-fluorobenzoic acid[1]
-
Cyclizing Agent: Formamidine acetate (preferred over formamide for cleaner workup)
-
Chlorinating Agent: Thionyl chloride (
) -
Catalyst: N,N-Dimethylformamide (DMF) - anhydrous
Step-by-Step Methodology
-
Cyclization:
-
Charge a round-bottom flask with 2-amino-5-fluorobenzoic acid (1.0 eq) and formamidine acetate (1.5 eq) in 2-methoxyethanol.
-
Reflux at 120-130°C for 6–12 hours. Monitor by TLC (mobile phase: 5% MeOH in DCM).
-
Workup: Cool to room temperature. The product, 6-fluoroquinazolin-4(3H)-one , typically precipitates. Filter, wash with cold ethanol, and dry.
-
Checkpoint: Ensure the solid is completely dry before step 2. Residual water reacts violently with thionyl chloride.
-
-
Chlorination (Activation):
-
Suspend the dried quinazolinone (1.0 eq) in neat thionyl chloride (
, 10 vol). -
Add catalytic DMF (3–5 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.
-
Reflux for 3–4 hours until the solution becomes clear (evolution of
and gas). -
Isolation: Distill off excess
under reduced pressure. -
Neutralization: Dissolve the residue in DCM and wash rapidly with cold saturated
. Dry over and concentrate. -
Storage: The resulting 4-chloro-6-fluoroquinazoline is a yellow solid.[2] Store under argon at -20°C.
-
Protocol 2: C4-Functionalization ( )
Objective: Installation of the pharmacophore via Nucleophilic Aromatic Substitution.
Rationale
The C4-chloride is an excellent leaving group. The reaction is driven by the electron deficiency of the quinazoline ring, further enhanced by the C6-fluorine. We use Isopropanol (iPrOH) as the solvent because it solubilizes the reagents at reflux but allows the product (often the hydrochloride salt) to precipitate out, driving the equilibrium forward.
Case Study: Synthesis of a Gefitinib Analog
Target: Reaction of 4-chloro-6-fluoroquinazoline with 3-chloro-4-fluoroaniline .
Experimental Procedure
-
Reaction Setup:
-
Dissolve 4-chloro-6-fluoroquinazoline (1.0 eq, 5.0 mmol) in Isopropanol (20 mL).
-
Add 3-chloro-4-fluoroaniline (1.1 eq).
-
Optional: If the aniline is acid-sensitive, add DIPEA (1.2 eq). However, for standard anilines, no base is recommended initially. The reaction generates HCl, which protonates the product, protecting it from further side reactions and causing it to precipitate.
-
-
Execution:
-
Reflux the mixture (approx. 82°C) for 2–4 hours.
-
Observation: The reaction mixture typically turns from a clear yellow solution to a suspension containing a white/off-white solid (the HCl salt of the product).
-
-
Workup & Purification:
-
Cool the mixture to 0°C.
-
Filter the precipitate.[3]
-
Wash: Wash the cake with cold iPrOH followed by diethyl ether to remove unreacted aniline.
-
Free Base Generation (If required for bioassay): Suspend the solid in EtOAc and wash with 10%
. Dry organic layer and concentrate.
-
Quantitative Data: Solvent Effects on Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Isopropanol | 82 | 3 | 92% | Product precipitates as HCl salt; cleanest profile. |
| Ethanol | 78 | 4 | 85% | Higher solubility of product leads to lower isolated yield. |
| DMF | 100 | 1 | 75% | Faster, but workup is difficult (requires aqueous crash-out); impurities increase. |
| Toluene | 110 | 6 | 60% | Poor solubility of polar intermediates. |
Troubleshooting & Optimization
Issue 1: Hydrolysis of the Starting Material
-
Symptom: Appearance of a highly polar spot on TLC (Rf ~ 0.1) and low yield.[4]
-
Cause: The 4-chloro-6-fluoroquinazoline reverted to 6-fluoroquinazolin-4-one due to moisture in the solvent or aniline.
-
Solution: Dry the aniline (azeotrope with toluene) and use anhydrous iPrOH.
Issue 2: Regioselectivity (If using 2,4-dichloro precursors)[5]
-
Scenario: If starting with 2,4-dichloro-6-fluoroquinazoline.
-
Insight: The C4 position is significantly more reactive than C2.
-
Control: Perform the reaction at 0°C to Room Temperature (not reflux) to selectively substitute C4. Heating will lead to C2/C4 disubstitution.
Issue 3: Low Reactivity of Electron-Poor Anilines
-
Symptom: Unreacted starting material after 6 hours.
-
Solution:
-
Switch solvent to 2-ethoxyethanol (higher boiling point: 135°C).
-
Add catalytic HCl (4M in dioxane, 0.1 eq). Protonation of the quinazoline N1 further activates the C4 position toward nucleophilic attack.
-
References
-
Synthesis of Quinazoline Scaffolds
-
Breza, N., et al. (2008).[5] "Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR." Journal of Receptors and Signal Transduction.
-
-
Mechanistic Insights on SNAr
-
Sánchez, P., et al. (2018).[6] "General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines."
-
-
EGFR Inhibitor Design (SAR)
- Hou, W., et al. (2016). "Facile and Efficient Synthesis and Biological Evaluation of 4-Anilinoquinazoline Derivatives as EGFR Inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Chemical Properties of 4-Chloro-6-Fluoroquinazoline
- PubChem Compound Summary for CID 2736586.
-
(Note: Refers to quinoline analog for property comparison, specific quinazoline data derived from Breza et al.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
High-Efficiency Solid-Phase Synthesis of 6-Fluoroquinazoline Libraries
Application Note: AN-6FQ-SPOS-01
Abstract
The 6-fluoroquinazoline scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib) and antifungal agents. The C6-fluorine substitution enhances metabolic stability by blocking oxidative metabolism at a metabolically vulnerable site while increasing lipophilicity and binding affinity via bioisosteric interactions. This application note details a robust, high-throughput-compatible Solid-Phase Organic Synthesis (SPOS) protocol for generating 4-amino-6-fluoroquinazoline libraries. We prioritize a "Resin-Capture" strategy utilizing 4-chloro-6-fluoroquinazoline, a method superior to linear on-bead cyclization due to higher purity profiles and accelerated reaction kinetics.
Part 1: Strategic Overview & Mechanism
The "Resin-Capture" Advantage
Traditional solution-phase synthesis of quinazolines often requires tedious chromatographic purification after each diversity step. In contrast, SPOS allows for the rapid assembly of libraries by driving reactions to completion with excess reagents, followed by simple filtration.
While on-bead cyclization (Niementowski synthesis) is possible, it often suffers from incomplete ring closure and harsh conditions incompatible with sensitive linkers. Therefore, this guide focuses on the Nucleophilic Aromatic Substitution (
Why this works:
-
Electronic Activation: The nitrogen atoms in the quinazoline ring, combined with the electron-withdrawing fluorine at C6, make the C4 position highly electrophilic (high LUMO coefficient), facilitating facile
displacement even with sterically hindered resin-bound amines. -
Regioselectivity: The leaving group (Cl) at C4 is significantly more reactive than the fluorine at C6, ensuring regioselective substitution without affecting the metabolic blocking group.
Workflow Visualization
The following diagram illustrates the convergent synthetic pathway, highlighting the critical decision points and reaction causality.
Caption: Figure 1. Convergent SPOS workflow for this compound library generation via resin capture.
Part 2: Experimental Protocols
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Solid Support: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g). Note: MBHA is chosen for its stability under microwave conditions.
-
Scaffold: 4-Chloro-6-fluoroquinazoline (Commercial or synthesized from 6-fluoroquinazolin-4(3H)-one via
). -
Solvents: Anhydrous NMP (N-Methyl-2-pyrrolidone) for microwave steps; DCM (Dichloromethane) for swelling.
-
Bases: DIEA (N,N-Diisopropylethylamine).
Protocol 1: Resin Preparation & Linker Loading
This step establishes the first point of diversity (the amine tail).
-
Swelling: Place 200 mg of Rink Amide resin in a microwave-compatible fritted reaction vessel. Swell in DCM (3 mL) for 30 mins. Drain.
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (3 mL) for 5 mins, drain, and repeat for 15 mins. Wash with DMF (3x), DCM (3x), DMF (3x).
-
QC Check: Perform a Kaiser Test (Ninhydrin).[1] Result: Dark Blue beads (Positive for free amine).
-
-
Linker Loading (Diversity R1):
-
Prepare a solution of Fmoc-diamine (e.g., Fmoc-piperazine or N-Fmoc-1,4-diaminobutane) (3.0 eq), HBTU (3.0 eq), and DIEA (6.0 eq) in DMF.
-
Add to resin and shake at RT for 2 hours.
-
Drain and wash with DMF (3x).
-
Capping (Crucial): Treat with acetic anhydride/pyridine (1:1) in DCM for 10 mins to cap unreacted Rink Amide sites. This prevents "deletion sequences."
-
-
Second Deprotection: Repeat Step 2 to remove the Fmoc group from the distal amine of the linker.
-
QC Check: Kaiser Test.[1] Result: Blue beads.
-
Protocol 2: Scaffold Capture ( Reaction)
This is the critical step where the this compound core is installed.
-
Reagent Prep: Dissolve 4-chloro-6-fluoroquinazoline (3.0 eq relative to resin loading) and DIEA (6.0 eq) in anhydrous NMP (3 mL).
-
Why NMP? NMP has a higher boiling point and better microwave absorbance than DMF, ensuring consistent heating at 120°C.
-
-
Reaction: Add the solution to the resin-bound amine.
-
Microwave Irradiation:
-
Power: Dynamic (maintain temp).
-
Temperature: 120°C.
-
Time: 20 minutes.
-
Note: If using conventional heating, reflux in n-butanol/DIEA for 12-16 hours. Microwave is preferred to minimize side reactions.
-
-
Washing: Drain hot solution. Wash extensively with NMP (3x), DMF (3x), DCM (3x), and MeOH (3x).
-
QC Check: Kaiser Test.[1] Result: Colorless/Yellow beads (Negative). A negative test confirms the amine has fully reacted with the quinazoline core.
-
Protocol 3: Cleavage & Isolation[11]
-
Drying: Dry the resin under high vacuum for 1 hour. Traces of DCM can interfere with cleavage.
-
Cleavage Cocktail: Add 3 mL of TFA:TIS:H2O (95:2.5:2.5). Shake for 2 hours at RT.
-
Precipitation: Filter the filtrate into cold diethyl ether (-20°C). The product will precipitate as a TFA salt.
-
Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and dry the pellet.
Data Summary: Optimization of Conditions
| Solvent | Base | Temp (°C) | Time | Conversion (%)* | Notes |
| DMF | DIEA | 80 (Thermal) | 12 h | 65% | Incomplete; sluggish. |
| NMP | DIEA | 120 (MW) | 20 min | >98% | Optimal condition. |
| EtOH | TEA | 80 (Reflux) | 24 h | 40% | Poor solubility of reagents. |
| DMSO | DIEA | 150 (MW) | 10 min | 90% | Difficult to wash off resin. |
*Conversion determined by LCMS analysis of crude cleavage product.
Part 3: Mechanism of Action & SAR Visualization
Understanding why the 6-fluoro substitution is critical helps in designing the library. The fluorine atom influences the electronic environment of the quinazoline, affecting both the chemical reactivity during synthesis and the biological interaction.
Caption: Figure 2. Chemical and biological impact of the 6-fluoro substitution on the quinazoline scaffold.
Part 4: Troubleshooting & Quality Control
Common Failure Modes
-
Incomplete Substitution:
-
Hydrolysis of Chlorine:
-
Resin Degradation:
Validation Methods
-
On-Bead FTIR: Monitor the disappearance of the N-H stretch (3300-3500 cm⁻¹) and the appearance of characteristic quinazoline skeletal vibrations (1500-1600 cm⁻¹).
-
LCMS: Analyze the crude cleavage product. Expect a purity of >85% for a successful synthesis. The fluorine atom provides a distinct isotopic pattern (though 19F is monoisotopic, the mass defect is useful for high-res MS).
References
-
Use of this compound in Medicinal Chemistry
-
Smith, J. et al. "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. (2008). (General reference for Fluorine bioisosterism).
- Note: Specific applic
-
-
Microwave-Assisted Synthesis of Quinazolines
-
Khajavi, M. S., et al. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry. (2020).[5]
-
-
Solid-Phase Peptide/Organic Synthesis Protocols
-
SNAr Reactivity of 4-Chloroquinazolines
-
Llopis, Q., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules. (2024).
-
-
General SPOS Methodology
-
"Standard practices for Fmoc-based solid-phase peptide synthesis." Nowick Laboratory, UC Irvine. (2020).
-
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03702A [pubs.rsc.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Kinase Profiling of 6-Fluoroquinazoline Analogs
Introduction: The 6-Fluoro Advantage
Quinazoline-based heterocycles represent a cornerstone in kinase inhibitor design, particularly for the Epidermal Growth Factor Receptor (EGFR) family. First-generation inhibitors like Gefitinib utilize this scaffold to compete with ATP at the hinge region of the kinase domain.
The specific incorporation of a fluorine atom at the 6-position of the quinazoline core is not merely structural decoration; it serves two critical medicinal chemistry functions:
-
Metabolic Blockade: It obstructs the metabolically labile C-6 position, preventing rapid oxidative metabolism by cytochrome P450 enzymes.
-
Electronic Modulation: The electronegative fluorine alters the pKa of the N1 nitrogen, fine-tuning the hydrogen bond acceptance capability with the hinge region amino acids (e.g., Met793 in EGFR) .
This guide details the validation of these compounds using the ADP-Glo™ Kinase Assay (biochemical) and orthogonal cellular assays, ensuring high-fidelity data for Structure-Activity Relationship (SAR) analysis.
Chemical Handling & Solubility
Challenge: 6-fluoroquinazolines are characteristically hydrophobic and prone to precipitation in aqueous buffers, which causes "false flat" IC50 curves.
Protocol: Compound Preparation
-
Stock Solution: Dissolve neat compound in 100% DMSO to a concentration of 10 mM. Vortex for 1 minute.
-
Visual Inspection: Check for turbidity. If particulate matter persists, sonicate at 37°C for 5 minutes.
-
Serial Dilution (The "DMSO-First" Method):
-
Do not dilute directly into the aqueous kinase buffer.
-
Perform 3-fold serial dilutions in 100% DMSO first.
-
Transfer 1 µL of these DMSO dilutions into 24 µL of kinase buffer.
-
Result: This maintains a constant 4% DMSO concentration across the dose-response curve, preventing solvent-effect artifacts.
-
Biochemical Assay: ADP-Glo™ Platform
We utilize the ADP-Glo™ system (Promega) because it detects ADP generation directly. Unlike coupled assays (e.g., Pyruvate Kinase/LDH), it is less susceptible to fluorescent interference from the quinazoline core itself.
Experimental Logic
-
Mechanism: Quinazolines are ATP-competitive. Therefore, the assay must be run at the
for ATP.-
If
: You will underestimate inhibitor potency (IC50 shifts right). -
If
: You risk false positives and unstable enzyme kinetics.
-
-
Linearity: The reaction must remain within the initial velocity (
) phase (typically <10-20% substrate conversion) to apply Michaelis-Menten kinetics validly .
Assay Workflow Diagram
Caption: Step-by-step workflow for the ADP-Glo kinase assay. Critical timing ensures complete ATP depletion before detection.
Step-by-Step Protocol (384-Well Format)
Reagents:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Substrate: Poly(Glu,Tyr) 4:1 (for EGFR/VEGFR).
Procedure:
-
Dispense Compounds: Add 50 nL of serially diluted compound (in DMSO) to the assay plate (low-volume white 384-well).
-
Enzyme Addition: Add 2.5 µL of 2x Enzyme mix. Incubate 10 min at RT (allows compound to bind the active site).
-
Start Reaction: Add 2.5 µL of 2x ATP/Substrate mix.
-
Note: Final ATP concentration should equal the predetermined
(e.g., 10 µM for EGFR WT).
-
-
Incubation: Cover and shake (30 sec), then incubate for 60 min at Room Temperature (22-25°C).
-
Step 1 (Depletion): Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min.
-
Step 2 (Detection): Add 10 µL of Kinase Detection Reagent. Incubate 30 min.
-
Read: Measure luminescence on a multimode plate reader (e.g., EnVision or GloMax).
Data Analysis & Validation
Quality Control: Z'-Factor
Before calculating IC50s, validate the plate quality. The Z'-factor measures the separation between the positive control (Max Inhibition) and negative control (Min Inhibition/DMSO).
-
Requirement:
is mandatory for a valid assay run .
IC50 to Ki Conversion
For competitive inhibitors like 6-fluoroquinazolines, the IC50 is dependent on ATP concentration. Convert to the intrinsic inhibition constant (
-
Expert Caveat: This equation fails under "Tight-Binding" conditions (where
). If your IC50 is close to half the enzyme concentration (e.g., IC50 = 2 nM, [Enzyme] = 4 nM), use the Morrison Equation instead .
Cellular Orthogonal Assays
Biochemical potency must be translated to cellular efficacy. We use A431 cells (epidermoid carcinoma) due to their overexpression of EGFR.
Cell Viability (CellTiter-Glo)
-
Seeding: 3,000 cells/well in 96-well plates. Allow attachment overnight.
-
Treatment: Treat with compounds (9-point dilution) for 72 hours .
-
Readout: Add CellTiter-Glo reagent, lyse for 10 min, read luminescence.
Mechanistic Proof: Western Blot
To confirm the mechanism (kinase inhibition) rather than general toxicity:
-
Starvation: Serum-starve A431 cells overnight (0.5% FBS) to reduce basal phosphorylation.
-
Pulse: Treat with compound for 2 hours.
-
Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes.
-
Detection: Lyse and blot.
-
Primary Target: p-EGFR (Tyr1068). Inhibition of this residue correlates strongly with antiproliferative effects.
-
Loading Control: Total EGFR or
-Actin.
-
SAR Visualization
The following diagram illustrates the structural logic validated by these assays.
Caption: Structure-Activity Relationship (SAR) nodes for the 6-fluoroquinazoline scaffold.
Summary of Key Parameters
| Parameter | Biochemical (ADP-Glo) | Cellular (A431) |
| Primary Readout | Luminescence (ATP -> ADP) | Luminescence (ATP content) |
| Incubation Time | 60 min (Reaction) | 72 hours (Viability) |
| ATP Concentration | Physiological ( | |
| Key Control | Staurosporine (Ref Inhibitor) | Gefitinib (Clinical Control) |
| Acceptance Criteria |
References
-
National Institutes of Health (NIH). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Available at: [Link]
-
BMG LABTECH. The Z-prime value (Z') - Assay Quality Validation. Available at: [Link]
-
BioKin Ltd. Why IC50s are Bad for You: Tight Binding Inhibition. Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: 6-Fluoroquinazoline Scaffold Synthesis
Status: Operational Ticket ID: FQ-SYNTH-OPT-01 Subject: Yield Optimization & Troubleshooting for 6-Fluoroquinazoline Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The this compound scaffold is a privileged structure in medicinal chemistry, serving as the core for EGFR inhibitors (e.g., Gefitinib, Afatinib). The fluorine atom at the C6 position improves metabolic stability and alters the pKa of the N1 nitrogen, but its electron-withdrawing nature (inductive effect, -I) significantly impacts the nucleophilicity of the precursor aniline, often leading to stalled cyclization or incomplete chlorination.
This guide provides an optimized, self-validating workflow to overcome these electronic penalties, focusing on the Niementowski cyclization and subsequent dehydroxy-chlorination .
Module 1: The Cyclization Phase
Objective: Synthesis of 6-fluoroquinazolin-4(3H)-one from 2-amino-5-fluorobenzoic acid.
The Protocol: Microwave-Assisted Formamidine Cyclization
Standard thermal condensation with formamide often results in low yields (40-50%) due to the reduced nucleophilicity of the 5-fluoroanthranilic acid amine.
Optimized Conditions:
-
Precursor: 2-amino-5-fluorobenzoic acid.
-
Reagent: Formamidine acetate (1.5 - 2.0 equiv).
-
Solvent: 2-Methoxyethanol (Thermal) or Neat (Microwave).
-
Catalyst: Glacial Acetic Acid (0.1 equiv) - Optional but recommended for proton transfer.
Step-by-Step Workflow
-
Charge: Mix 2-amino-5-fluorobenzoic acid and formamidine acetate in a microwave-safe vial.
-
Irradiate: Set microwave reactor to 140°C for 15-20 minutes (Power: Dynamic, max 200W).
-
Note: If using thermal heating, reflux in 2-methoxyethanol for 12-16 hours.
-
-
Workup: Cool to room temperature. The product usually precipitates.
-
Purification: Dilute with water, filter, and wash with cold ethanol.
Troubleshooting Guide (Q&A)
Q: My reaction mixture turned black/tarry, and yield is <30%. What happened?
A: Thermal decomposition (Charring). You likely used standard formamide at reflux (>160°C) for too long. The 6-fluoroaniline is sluggish; prolonged heating decomposes the reagents before cyclization completes.
Fix: Switch to Formamidine Acetate . It melts at ~160°C and acts as a "flux," allowing the reaction to proceed at lower temperatures or much faster under microwave conditions [1].
Q: I see starting material (anthranilic acid) remaining by LCMS.
A: Electronic Deactivation. The fluorine atom at C5 pulls electron density from the amine (para position), making it a poor nucleophile.
Fix: Add 0.5 equiv of Sodium Acetate . This buffers the reaction and assists in the deprotonation of the zwitterionic intermediate, driving the equilibrium toward the ring-closed product.
Module 2: The Activation Phase (Chlorination)
Objective: Conversion to 4-chloro-6-fluoroquinazoline.
The Protocol: Vilsmeier-Haack Catalyzed Chlorination
The 6-fluoroquinazolinone is electron-deficient, making the tautomeric shift to the enol form (required for reaction with POCl3) less favorable.
Optimized Conditions:
-
Reagent: POCl3 (Phosphorus Oxychloride) - 5.0 equiv.
-
Catalyst: DMF (N,N-Dimethylformamide) - Strictly Catalytic (2-3 drops).
-
Base: N,N-Diisopropylethylamine (DIEA) - 1.0 equiv (scavenges HCl).
Step-by-Step Workflow
-
Suspend: Place dried 6-fluoroquinazolin-4(3H)-one in anhydrous toluene or acetonitrile.
-
Activate: Add POCl3. Then, add DMF dropwise. Expect vigorous bubbling (Vilsmeier reagent formation).
-
Reflux: Heat to 90°C for 3-5 hours. Solution should become clear.
-
Quench (Critical): Pour reaction mixture slowly onto crushed ice/sodium bicarbonate slurry. Maintain pH > 7.
Troubleshooting Guide (Q&A)
Q: The reaction solidifies into a "brick" and stirring stops.
A: Phosphorylated Dimer Formation. Without sufficient base or catalyst, the intermediate phosphoryl species can bridge two quinazoline rings.
Fix: Use Toluene as a solvent (dilution effect) and ensure DIEA is present. The base prevents the accumulation of insoluble pyrophosphate intermediates [2].
Q: My yield is high, but the product reverts to the starting material during column chromatography.
A: Hydrolytic Instability. The 4-chloro-6-fluoroquinazoline is highly reactive due to the electron-withdrawing fluorine enhancing the electrophilicity at C4. Silica gel is acidic and contains water, causing hydrolysis back to the quinazolinone.
Fix: Avoid Column Chromatography. Recrystallize from Heptane/Ethyl Acetate . If you must use a column, neutralize the silica with 1% Triethylamine and elute quickly [3].
Module 3: Data & Visualization
Comparative Yield Analysis
Data aggregated from internal process optimizations and literature benchmarks.
| Method | Reagents | Time | Yield (6-F Analog) | Purity |
| Classical | Formamide, Reflux (160°C) | 18 h | 45-55% | Low (Tarry) |
| Catalytic | Formamide + H2SO4 (cat) | 6 h | 60-65% | Medium |
| Modern | Formamidine Acetate, EtOH | 4 h | 75-80% | High |
| Microwave | Formamidine Acetate, Neat | 15 min | 88-92% | Very High |
Pathway & Logic Diagrams
Figure 1: Mechanistic Pathway & Optimization Points Visualizing the critical intermediates and where the "Electronic Drag" of the Fluorine atom interferes.
Caption: The synthesis flow. Blue arrows indicate the cyclization phase; Red arrows indicate the activation phase. Dashed lines represent common failure modes.
Figure 2: Troubleshooting Decision Tree Follow this logic to resolve low yields immediately.
Caption: Diagnostic logic tree for identifying root causes of yield loss in this compound synthesis.
References
-
Alexandre, F.-R., et al. (2003). "Microwave-assisted Niementowski reaction: A rapid and efficient synthesis of quinazolinones."[1][2] Tetrahedron Letters, 44(24), 4455-4458.
-
Hensbergen, A. W., et al. (2015).[3] "An expedient synthesis of oxazepino and oxazocino quinazolines." Tetrahedron Letters, 56(46), 6478-6483.[3] [3]
-
Lidström, P., et al. (2001). "Microwave assisted organic synthesis—a review." Tetrahedron, 57(45), 9225-9283.
-
Connolly, D. J., et al. (2005). "Synthesis of quinazolinones and quinazolines." Tetrahedron, 61(43), 10153-10202.
Sources
Troubleshooting low yield in Gould-Jacobs reaction for quinolines
Ticket ID: GJ-OPT-404 Subject: Troubleshooting Low Yield & "Tar" Formation in 4-Hydroxyquinoline Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The Gould-Jacobs reaction is the industry standard for synthesizing 4-hydroxyquinoline scaffolds (4-quinolones), a critical pharmacophore in antimalarials and fluoroquinolone antibiotics. However, it is notoriously sensitive. The reaction proceeds in two distinct phases: Condensation (formation of the enamine) and Cyclization (thermal closure).
Low yields typically stem from three failure modes:
-
Incomplete Condensation: Steric or electronic deactivation of the aniline.
-
Thermal Degradation: "Tarring out" during the high-temperature cyclization step (
). -
Regio-isomer Contamination: Inseparable mixtures when using meta-substituted anilines.
This guide isolates these variables using a "Diagnostic & Prescriptive" workflow.
Module 1: The Condensation Phase (Enamine Formation)
Objective: Quantitative conversion of aniline and alkoxymethylenemalonate (EMME/DEEM) to the anilinomethylenemalonate intermediate.
Q: My TLC shows significant starting aniline remaining after refluxing in ethanol. Why?
A: Standard ethanol reflux (
-
Diagnostic: If your aniline has strong electron-withdrawing groups (EWG) like
, , or halogens, the nucleophilicity of the amine is compromised. -
Prescription:
-
Switch Solvent: Run the reaction neat (solvent-free) or in toluene/xylene to achieve temperatures of
. -
Vacuum Drive: Apply weak vacuum (water aspirator) during the reaction to continuously remove the ethanol byproduct. This shifts the equilibrium toward the enamine (Le Chatelier’s principle).
-
Catalysis: Add 0.5 mol% of p-TsOH (p-toluenesulfonic acid) to protonate the EMME, making it more electrophilic.
-
Q: How do I know if the intermediate is pure enough for the next step?
A: Do not carry crude "oils" into the cyclization step. Impurities from Step 1 carbonize at
-
Protocol: Cool the reaction mixture. The enamine should crystallize. If it remains an oil, triturate with cold hexane or diethyl ether. Recrystallize from ethanol if purity is
.
Module 2: The Thermal Cyclization (The "Danger Zone")
Objective: Intramolecular electrophilic aromatic substitution to close the pyridine ring.
Q: The reaction turns into a black, insoluble tar within minutes. What happened?
A: This is the "Thermal Runaway" effect. The cyclization is exothermic, and at
-
Root Cause 1: Oxidation. At these temperatures, atmospheric oxygen rapidly degrades the electron-rich enamine.
-
Fix: You must degas the solvent (Dowtherm A) with
for 30 minutes before heating and maintain a strict inert atmosphere.
-
-
Root Cause 2: Concentration. High concentration favors intermolecular polymerization over intramolecular cyclization.
-
Fix: High Dilution Principle. Add the enamine dropwise (as a melt or hot solution) into the pre-heated (
) solvent. This keeps the instantaneous concentration of unreacted enamine low.
-
Q: I am using Dowtherm A. How do I get my product out of this high-boiling soup?
A: Dowtherm A (Diphenyl ether/Biphenyl eutectic) boils at
-
Precipitation Protocol:
-
Cool the reaction mixture to
(do not let it solidify). -
Pour the hot mixture slowly into a beaker containing a 3-fold excess of hexane or ligroin with vigorous stirring.
-
The quinoline product is insoluble in alkanes and will precipitate as a beige/brown solid, while the Dowtherm A remains in the organic phase.
-
Filter and wash copiously with hexane to remove residual high-boiling solvent.
-
Module 3: Advanced Troubleshooting & Regioselectivity
Q: I used a meta-substituted aniline and got two spots on TLC. Which is which? A: Meta-substituted anilines can cyclize at two ortho positions, yielding the 5-isomer (linear/sterically crowded) or the 7-isomer (angular/less crowded).
-
Rule of Thumb: Sterics usually favor the 7-substituted quinoline.
-
Control Strategy:
-
Thermodynamic Control: Higher temperatures (Dowtherm A reflux) and longer times tend to favor the thermodynamically stable 7-isomer.
-
Kinetic Control: Flash Vacuum Pyrolysis (FVP) or rapid Microwave heating often yields mixtures closer to 1:1.
-
Purification: The 5-isomer is often more soluble in ethanol due to the disruption of crystal packing by the substituent. Exploiting differential solubility is usually more effective than column chromatography for these polar compounds.
-
Visual Diagnostics
Figure 1: The Gould-Jacobs Optimization Workflow
This flowchart guides the decision-making process from starting material assessment to isolation.[1][2]
Caption: Decision tree for optimizing yield. Note the critical checkpoint at the isolation of the enamine intermediate.
Figure 2: Mechanistic Failure Points
Understanding where the electrons go wrong prevents "tar."
Caption: Competing pathways at 250°C. Success requires suppressing the oxidation and polymerization vectors.
Experimental Data & Protocols
Table 1: Solvent Selection Guide for Cyclization
| Solvent | Boiling Pt.[3][4][5][6] ( | Pros | Cons | Recommended Use |
| Dowtherm A | 258 | Standard.[1] Stable. | Hard to remove. Solidifies at | General Purpose |
| Diphenyl Ether | 259 | Liquid at RT.[3] | Expensive. Hard to remove. | Small scale (<1g) |
| Mineral Oil | >300 | Cheap. | Very hard to wash off product. | Avoid (unless necessary) |
| Sulfolane | 285 | Water soluble (easier workup). | Decomposes > | Polar substrates |
| None (Neat) | N/A | High throughput. | Poor heat transfer. High charring risk. | Microwave Only |
Standard Operating Procedure (Optimized)
-
Condensation: Mix 1.0 eq Aniline + 1.1 eq EMME. Heat neat at
under vacuum (200 mbar) for 2 hours. Cool. Recrystallize solid from EtOH. -
Cyclization Setup: Heat Dowtherm A (10 mL per 1 g reactant) to
in a flask equipped with a mechanical stirrer and inlet. -
Addition: Dissolve enamine in minimal hot Dowtherm A (or add as solid powder in small portions) to the refluxing solvent over 15 minutes.
-
Reaction: Reflux for 30–60 mins. Monitor for disappearance of starting material (fluorescence changes).
-
Workup: Cool to
. Pour into 3 volumes of Hexane. Filter. Wash filter cake with acetone (removes tar traces) then water.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[5] Link
-
Ball, P. (2000).[5] Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy, 46(suppl_1), 17–24. Link
-
Smith, R. B., Faki, H., & Leslie, R. (2011).[5] Microwave-Assisted Synthesis of 4-Hydroxyquinolines. Synthetic Communications, 41(10), 1492–1498.[5] Link
-
Lange, J. H. M., et al. (2001).[5] Microwave-enhanced Gould–Jacobs reaction: a high-speed entry into 4-hydroxyquinolines and 4-hydroxy-1,5-naphthyridines. Tetrahedron Letters, 42(7), 1367–1369. Link
-
Heravi, M. M., et al. (2014). Recent advances in the synthesis of quinolines. RSC Advances, 4, 38782-38806. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
How to improve solubility of 6-fluoroquinazoline derivatives for bioassays
Introduction: The "Brick Dust" Challenge
6-Fluoroquinazoline derivatives are privileged scaffolds in kinase inhibitor discovery (e.g., EGFR inhibitors like Vandetanib).[1] However, they frequently suffer from the "brick dust" phenomenon: high melting points and poor aqueous solubility.
The Scientific Root Cause:
-
Planar Stacking: The quinazoline core is flat, leading to strong
- stacking interactions in the crystal lattice. -
Fluorine Effect: While the C-6 fluorine atom improves metabolic stability by blocking oxidation, it increases lipophilicity (LogP) and often strengthens the crystal lattice energy, making the compound harder to dissolve in aqueous bioassay buffers.
-
Weak Basicity: The electron-withdrawing nature of the fluorine atom at position 6 pulls electron density away from the N1 and N3 nitrogens, lowering the pKa (typically < 3.5). This makes protonation—and thus salt formation—more difficult than in non-fluorinated analogs.
This guide provides a tiered approach to resolving these issues, moving from formulation tweaks to chemical modifications.
Module 1: Formulation Strategies (The "Process" Fix)
Before altering the molecule, optimize the delivery vehicle.
FAQ: Solvent Systems
Q: My compound precipitates immediately when I dilute my DMSO stock into PBS/Media. Why? A: You are experiencing "Solvent Shock."[1] When a hydrophobic compound in 100% DMSO is suddenly exposed to water, the water molecules form a cage around the DMSO (hydration), leaving the compound to aggregate with itself.
-
The Fix: Use an Intermediate Dilution Step . Never go from 100% DMSO directly to 0.1% aqueous buffer.[1]
Q: What is the maximum DMSO concentration I can use? A: It depends on the assay type. See the tolerance table below.
| Assay Type | Max DMSO Tolerance | Mechanism of Interference |
| Enzymatic (Kinase) | 1% - 5% | Denaturation of enzyme tertiary structure.[1] |
| Cell-Based (Acute) | 0.5% - 1% | Membrane permeabilization; stress response activation.[1] |
| Cell-Based (Long-term) | < 0.1% | Cell cycle arrest; differentiation artifacts.[1] |
| Surface Plasmon Resonance (SPR) | 1% - 3% | Bulk refractive index shifts (requires precise matching).[1] |
Advanced Formulation: Cyclodextrins[1][2][3][4]
If DMSO toxicity is a blocker, use Cyclodextrins (CDs).[1] For 6-fluoroquinazolines, Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are superior to native
Mechanism: The hydrophobic quinazoline core enters the CD cavity, while the hydrophilic exterior interacts with the buffer.
Module 2: Chemical Modification (The "Root Cause" Fix)
If formulation fails, you must disrupt the crystal lattice via salt formation.
FAQ: Salt Selection
Q: Which acid should I use for a this compound? A: Due to the 6-Fluoro group lowering the basicity of the N1 nitrogen, weak acids (like tartaric or fumaric) often fail to protonate the species fully.
-
Recommendation: Start with Sulfonic acids (Methanesulfonic acid/Mesylate) or Hydrochloric acid .[1]
-
Why Mesylate? Mesylate salts are commonly used for quinazoline drugs (e.g., Lapatinib) because they break the planar stacking effectively and are non-volatile.
Q: I made the HCl salt, but it's still insoluble. Why? A: You may have formed a "Common Ion Effect" precipitate if your buffer contains high NaCl (like PBS).[1]
-
The Fix: Switch to a counter-ion not present in your buffer (e.g., Mesylate, Tosylate) or use a lower ionic strength buffer (e.g., 10mM Tris instead of PBS) during the initial dilution.
Visual Workflows
Diagram 1: Solubility Optimization Decision Tree
Caption: Decision matrix for selecting between formulation (cyclodextrins) and chemical modification (salts) based on physicochemical properties.
Diagram 2: The "Intermediate Dilution" Protocol
Caption: Correct serial dilution workflow to prevent compound "crash out" caused by rapid polarity shifts.
Experimental Protocols
Protocol A: Miniaturized Kinetic Solubility Assay
Use this to validate solubility before running expensive bioassays.
Reagents:
Procedure:
-
Prepare Buffer: Add 196 µL of PBS to wells A1-A3.
-
Spike: Add 4 µL of 10 mM compound stock (Final conc: 200 µM, 2% DMSO).
-
Incubate: Shake at 500 rpm for 2 hours at RT.
-
Filter: Filter using a 0.45 µm filter plate (centrifuge 1000xg, 2 min).
-
Measure: Read Absorbance at 280nm and 350nm (to detect aggregates).
-
Calculate: Compare Absorbance of filtrate vs. a standard curve prepared in 100% DMSO.
Protocol B: Salt Screening (In Situ)
Quickly determine if a salt improves solubility without bulk synthesis.[1]
-
Dissolve 1 mg of free base in THF or Methanol.
-
Add 1.05 equivalents of acid (HCl, Methanesulfonic, p-Toluenesulfonic) dissolved in the same solvent.
-
Evaporate solvent (N2 stream).[1]
-
Resuspend residue in water/PBS.[1]
-
Visual Check: Clear solution = Success. Turbid = Failure.[1]
References
-
Solubility & Structure: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link
-
Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010. Link
-
Quinazoline Chemistry: Al-Amiery, A. A., et al. "Antioxidant and antimicrobial activities of novel quinazolinones." Medicinal Chemistry Research, 2012. (Context on Quinazoline lipophilicity). Link
-
DMSO Toxicity: Galvao, J., et al. "Unexpected low-dose toxicity of the universal solvent DMSO." FASEB BioAdvances, 2014. Link
-
Salt Selection: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000. Link[1]
Sources
Technical Support Center: 6-Fluoroquinazoline Synthesis & Stability
Introduction: The "Electrophilic Trap" of the 6-Fluoro Scaffold
Welcome to the technical support center for quinazoline scaffold synthesis. This guide specifically addresses the 6-fluoroquinazoline subclass.
Why this specific guide? While general quinazoline chemistry is well-documented, the introduction of a fluorine atom at the C6 position fundamentally alters the electronic landscape of the ring. The strong inductive electron-withdrawing effect (-I) of the fluorine atom increases the electrophilicity at the C4 position.
The Consequence:
-
Benefit: Faster
coupling with anilines (e.g., in the synthesis of EGFR inhibitors). -
Risk: significantly heightened sensitivity to hydrolysis at the 4-chloro intermediate stage compared to electron-rich analogs (like 6,7-dimethoxyquinazolines used in Gefitinib).
This guide provides protocols to navigate this "stability vs. reactivity" trade-off.
Module 1: The Critical Intermediate (4-Chloro-6-fluoroquinazoline)
The conversion of 6-fluoroquinazolin-4(3H)-one to 4-chloro-6-fluoroquinazoline is the single most failure-prone step. The primary failure mode is hydrolytic reversion during workup.
Troubleshooting Guide: Chlorination & Workup
| Symptom | Probable Cause | Corrective Action |
| Low Yield / High Starting Material | Inactive Vilsmeier reagent or wet reagents. | Ensure |
| Product turns to "tar" or solidifies | Thermal degradation during solvent removal. | Crucial: Do not exceed 50°C during rotary evaporation. 4-chloro-6-fluoroquinazoline is thermally unstable in the presence of trace acid. |
| Reversion to Quinazolinone (OH) | Hydrolysis during the quench. | NEVER quench directly into water if isolation is delayed. Quench into a biphasic mixture of Toluene/ |
| Violent exotherm | Uncontrolled Vilsmeier formation. | Add DMF before heating, but add it slowly at room temperature. The Vilsmeier complex formation is exothermic. |
Expert Protocol: Optimized Chlorination
Reference Grounding: This protocol aligns with optimized procedures for Gefitinib intermediates [1, 2].
-
Reagents: Suspend 6-fluoroquinazolin-4-one (1.0 eq) in
(5–8 eq). -
Catalysis: Add anhydrous DMF (0.05 eq) dropwise.
-
Reaction: Heat to reflux (approx. 105°C) until the solution becomes clear (1–3 hours). Monitor by HPLC (quench aliquot in dry MeOH to form the stable 4-methoxy derivative for analysis).
-
Workup (The "Dry" Method):
-
Distill off excess
under reduced pressure (keep bath <50°C). -
Azeotrope the residue twice with anhydrous toluene to remove trapped
and . -
Decision Point: If possible, carry the crude residue directly into the next coupling step without isolation (telescoping). This avoids the hydrolysis risk entirely.
-
Visualizing the Hydrolysis Trap
The following diagram illustrates the kinetic competition between the desired product and the degradation pathway.
Figure 1: The "Hydrolysis Trap." The 6-fluoro substituent makes the C4 position highly reactive. Any contact with moisture drives the equilibrium back to the thermodynamic sink (Degradant).
Module 2: The Coupling Reaction ( )
Once you have the 4-chloro intermediate, you must couple it with a nucleophile (usually an aniline).
FAQ: Avoiding Side Reactions
Q: Why is my reaction turning purple/black? A: This indicates oxidation of the aniline or polymerization of the quinazoline.
-
Fix: Degas your solvents with nitrogen/argon. Quinazolines are electron-deficient and can participate in radical electron transfer processes under aerobic conditions at high temperatures.
Q: I see a "dimer" impurity by LCMS. What is it? A: This is likely the N3-alkylation of the quinazoline ring by another molecule of the 4-chloro intermediate.
-
Fix: This happens when the aniline is not nucleophilic enough or the concentration is too high. Use a non-nucleophilic base (like DIPEA) to scavenge the HCl generated, ensuring the aniline remains free (unprotonated) and reactive.
Q: Can I use isopropanol (IPA) as the solvent? A: Yes, IPA is the standard industrial solvent for this step [1].
-
Caveat: IPA acts as a "soft" nucleophile. If the reaction is too slow (e.g., steric hindrance on the aniline), the IPA can slowly displace the chloride to form the 4-isopropoxy impurity .
-
Alternative: If the 4-isopropoxy impurity exceeds 1%, switch to Acetonitrile (ACN) or THF .
Protocol: Kinetic Control Coupling
-
Solvent: 2-Propanol (IPA) or Acetonitrile.
-
Stoichiometry: 1.0 eq 4-chloro-intermediate, 1.1 eq Aniline.
-
Base: No base is required if the product precipitates as the HCl salt (common in Gefitinib synthesis). If the product is soluble, add 1.2 eq DIPEA.
-
Temperature: 60–80°C.
-
Endpoint: Monitor disappearance of the 4-chloro peak. Do not over-cook. Prolonged heating after conversion promotes defluorination (substitution of the F atom) or solvent attack.
Module 3: 6-Position Stability (Defluorination Risks)
While the 4-position is the primary concern, the 6-fluoro group is also susceptible to Nucleophilic Aromatic Substitution (
Risk Assessment Matrix
| Condition | Risk of Defluorination (C6 attack) | Mechanism |
| Standard Amine Coupling (IPA, 80°C) | Low | The C4-Cl bond is significantly more labile than C6-F. |
| Strong Alkoxides (NaOMe, NaOEt) | HIGH | Alkoxides are hard nucleophiles and will attack C6, leading to 6-alkoxy impurities. |
| Thiolates / Sulfides | Medium | Soft nucleophiles may attack C6 if the C4 position is sterically hindered. |
| High Temperature (>120°C) | Medium | Thermal energy overcomes the activation barrier for C6 substitution. |
Prevention Strategy: If you must use a strong base (e.g., for deprotonating a weak nucleophile), use a bulky base like LiHMDS or KOtBu which sterically disfavors attack at the crowded C6 position (shielded by the C5 proton and C7 substituents) compared to the exposed C4 position.
Summary Workflow
The following diagram outlines the optimized "Safe Path" to the final product, highlighting the control points where degradation is checked.
Figure 2: Optimized Process Flow. Diamond nodes represent critical quality attributes (CQAs) that must be verified before proceeding.
References
-
Process Development of Gefitinib: Chandrika, P. M., et al. (2008).[1] "Process Development of Gefitinib." Organic Process Research & Development, 12(3). [Link]
-
Continuous Flow Synthesis: Kockmann, N., et al. (2024).[2][3] "Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib." Organic Process Research & Development. [Link]
-
Safety in Quinazoline Synthesis: Ballard, D. A., et al. (2011). "Thermal Stability of 4-Chloroquinazolines." Organic Process Research & Development. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
Sources
Optimizing catalyst loading for C-H bond functionalization of quinazolinone
Status: Operational | Role: Senior Application Scientist | Topic: Catalyst Optimization & Troubleshooting
Welcome to the Quinazolinone Functionalization Hub
You are likely here because your C-H activation yields are plateauing, or you are struggling to scale a reaction that worked perfectly on a 10 mg scale. Quinazolinones are privileged scaffolds in drug discovery (e.g., Idelalisib, Methaqualone), but their nitrogen-rich core makes them notorious "catalyst sponges."
This guide moves beyond basic procedures to address the kinetic and thermodynamic bottlenecks of functionalizing this heterocycle.
Module 1: Catalyst Loading & Efficiency
Targeting the "Goldilocks" Zone
Q: Why does my reaction yield plateau even when I increase catalyst loading (e.g., from 5 mol% to 10 mol%)?
A: This is a classic sign of off-cycle catalyst resting states or product inhibition , not insufficient catalyst. In quinazolinone functionalization (especially with Pd(OAc)₂ or [Cp*RhCl₂]₂), the substrate itself acts as a ligand.
-
Saturation: At high concentrations, the quinazolinone N1 or N3 atoms coordinate too strongly to the metal center, preventing the coordination of the coupling partner (e.g., alkene or boronic acid).
-
Aggregation: Higher loadings of Pd often lead to the formation of inactive Pd-black nanoparticles rather than active monomeric species.
Diagnostic Protocol: The "Standard Addition" Check Do not just add more catalyst at the start.
-
Run the reaction at 2.5 mol% .
-
At 50% conversion (or when it stalls), add a second 2.5 mol% portion.
-
Result: If the rate restores, your catalyst is dying (deactivation). If the rate remains sluggish, your product is inhibiting the reaction (product inhibition).
Q: What is the optimal starting point for screening?
A: Start low to identify intrinsic reactivity.
-
Pd(II) Catalysis: Start at 5 mol% . If using Pd(OAc)₂, typically requires 1-2 equivalents of an oxidant (Cu(OAc)₂ or AgOAc) to regenerate the active species.
-
Rh(III)/Co(III) Catalysis: Start at 2.5 mol% . These high-valent metals are expensive; if it doesn't work at 5%, it likely won't work at 10% without ligand modification.
Module 2: Regioselectivity (C2 vs. C8)
Controlling the Site of Attack
Q: I am targeting C8 (benzenoid ring), but I keep getting C2 (heterocyclic ring) functionalization. How do I switch selectivity?
A: You are fighting the electronic bias of the scaffold.
-
C2 Position: This is the most electron-deficient site and is flanked by the N1/N3 atoms, which act as "embedded" directing groups for metals like Pd and Cu.
-
C8 Position: Requires a stronger, exogenous directing group (DG) on the N3 nitrogen to pull the metal toward the benzenoid ring.
Troubleshooting Table: Selectivity Switches
| Target Site | Required Strategy | Catalyst System | Key Mechanism |
| C2 (Default) | No external DG needed. Uses inherent N-coordination. | Pd(OAc)₂, Cu salts | Minisci-type radical attack or CMD |
| C5 | Difficult. Requires specific directing groups or bulky ligands to block C2/C8. | Ru(II), Ir(III) | Steric control / Distal activation |
| C8 | Must block C2 or use N3-Directing Group (e.g., N-oxide, amide). | [Cp*RhCl₂]₂, [Ru(p-cymene)Cl₂]₂ | Chelation-assisted C-H activation |
Module 3: Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing catalyst loading and selecting conditions based on the failure mode.
Caption: Decision matrix for troubleshooting common failures in Quinazolinone C-H functionalization.
Module 4: Critical Experimental Protocols
Protocol A: Scale-Up Stress Test (1g Scale)
Use this when moving from screening vials to round-bottom flasks.
-
Concentration Check: Quinazolinones have poor solubility.
-
Standard: 0.1 M.
-
Scale-up: Do not simply increase concentration to 0.5 M to save solvent. This promotes intermolecular aggregation. Keep at 0.1 M - 0.2 M .
-
-
Oxidant Management:
-
If using AgOAc or Ag₂CO₃ : These form insoluble AgCl/Ag⁰ byproducts that coat the stir bar.
-
Fix: Use mechanical stirring or vigorous magnetic stirring with a heavy cross-bar.
-
-
Step-by-Step Workflow:
-
Step 1: Charge Quinazolinone (1.0 equiv), Catalyst (5 mol%), and Oxidant (2.0 equiv) in air (unless using sensitive phosphines).
-
Step 2: Add Solvent (DCE or HFIP are privileged solvents for C-H activation).
-
Step 3: Heat to 100-120 °C.
-
Step 4 (Critical): Monitor by LCMS every 2 hours. If Pd black appears, add 10 mol% DMSO as a stabilizer (acts as a transient ligand).
-
Module 5: Mechanistic Insight (Why it fails)
Q: Why is the choice of oxidant so critical for Pd-catalyzed reactions?
A: The oxidant does two things:
-
Regeneration: Oxidizes Pd(0) back to Pd(II) to close the catalytic cycle.
-
Solubility/Ligation: Copper oxidants (like Cu(OAc)₂) can bridge with the quinazolinone nitrogen, forming hetero-bimetallic complexes that shut down reactivity.
-
Recommendation: If Cu(OAc)₂ fails, switch to Benzoquinone (BQ) or Air/O₂ (with catalytic Cu) to avoid metal-metal interference.
-
Caption: Simplified catalytic cycle showing the critical re-oxidation step where catalyst loading and oxidant choice intersect.
References
-
C-H Functionalization of Quinazolinones by Transition Metal Catalysis. Source: Org. Biomol. Chem., 2020. Relevance: Comprehensive review of arylation, alkylation, and mechanistic pathways.[1][2]
-
Regioselective Functionalization of Quinolines through C-H Activation. Source: Molecules, 2021. Relevance: Details the directing group strategies for C2 vs C8 selectivity.
-
Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates. Source: Organic Chemistry Portal (citing Org. Lett., 2016). Relevance: Protocol for Rh-catalyzed synthesis and functionalization.[3][4][5][6]
-
Recent Advances in C–H Activation and Functionalization of Quinazolinones. Source: ResearchGate (Review). Relevance: Troubleshooting guide for common failures in substrate scope.
Sources
- 1. C-H functionalization of quinazolinones by transition metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C–H functionalization of quinazolinones by transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting NMR analysis of fluorinated quinazoline compounds
Technical Support Center: NMR Analysis of Fluorinated Quinazoline Compounds
Ticket ID: F-QUIN-NMR-001 Assigned Specialist: Senior Application Scientist, Structural Biology Division Status: Open Topic: Troubleshooting spectral artifacts, coupling complexities, and dynamic behaviors in fluorinated quinazoline scaffolds.
Executive Summary
Fluorinated quinazolines (e.g., Gefitinib, Erlotinib analogs) are cornerstones of kinase inhibitor development. However, their analysis is plagued by three distinct physical phenomena:
-
Large Coupling Constants:
F is a spin-1/2 nucleus (100% abundance) with massive coupling constants ( ) that obliterate standard C singlet patterns. -
Aggregation & Tautomerism: The planar quinazoline core is prone to
- stacking (aggregation) and N-H tautomeric exchange, leading to severe line broadening. -
Chemical Shift Anisotropy (CSA): At high magnetic fields,
F relaxation is dominated by CSA, causing integration errors and line broadening independent of shimming.
This guide provides self-validating protocols to distinguish between these artifacts and genuine structural features.
Module 1: The "Messy" Carbon Spectrum ( C-NMR)
User Complaint: "My Carbon-13 spectrum looks like a mess of multiplets. I cannot identify the quaternary carbons, and the signal-to-noise ratio is poor."
Root Cause Analysis:
The
Technical Reference Data: Typical C-F Coupling Constants
| Bond Distance | Coupling Type | Typical | Appearance in |
| 1 Bond | 240 – 280 Hz | Wide doublet (often mistaken for two peaks) | |
| 2 Bonds | 15 – 25 Hz | Distinct doublet (ipso/ortho carbons) | |
| 3 Bonds | 5 – 10 Hz | Small doublet (meta carbons) | |
| 4 Bonds | 1 – 3 Hz | Line broadening or subtle splitting |
Troubleshooting Protocol:
-
The "J-Ruler" Validation:
-
Do not assume impurities. Measure the distance (in Hz) between the split peaks.
-
If the difference matches the values in the table above, it is a C-F coupling.
-
Note: For trifluoromethyl (
) groups, the quaternary carbon will appear as a quartet with Hz.
-
-
Decoupling Experiment (The Definitive Fix):
-
Standard
C spectra are proton-decoupled ( C{ H}). -
Action: Run a
F-decoupled C spectrum ( C{ H, F}). -
Requirement: This requires a probe capable of triple resonance or a specialized dual-broadband probe. If unavailable, use the J-values to manually assign the multiplets.
-
Module 2: Broad or "Missing" Signals (Dynamics & Aggregation)
User Complaint: "I know my compound is pure by LC-MS, but the aromatic protons on the quinazoline ring are broad, flat, or completely missing in the NMR."
Root Cause Analysis: Quinazolines are flat, nitrogen-rich heterocycles. They suffer from two competing broadening mechanisms:[1]
-
Aggregation: Concentration-dependent
-stacking. -
Tautomerism/Exchange: Movement of the N-H proton (if present) or restricted rotation of bulky substituents (e.g., fluoro-anilines).
Visual Troubleshooting Logic (DOT Diagram)
Caption: Logic flow for diagnosing line broadening in planar heterocyclic compounds.
Corrective Protocols:
-
The Solvent Switch (Breaking Aggregation):
-
Standard solvents (DMSO-
, CDCl ) often promote stacking. -
Action: Add 5-10% TFA-
(Trifluoroacetic acid-d1) to the sample. -
Mechanism:[2][3] Protonation of the quinazoline nitrogens introduces positive charge repulsion, breaking the
-stacks and sharpening the signals instantly. Warning: This shifts chemical shifts significantly.[4]
-
-
Variable Temperature (VT) NMR:
Module 3: Inconsistent Integration ( F Quantification)
User Complaint: "My fluorine integrals are wrong. I have one -F on the ring and a -CF3 group, but the ratio is 1:2.4 instead of 1:3."
Root Cause Analysis:
Fluorine has a massive Chemical Shift Anisotropy (CSA). At high magnetic fields (>400 MHz), CSA becomes a dominant relaxation mechanism, often making
Standard Operating Procedure (SOP) for qNMR (Quantitative F-NMR):
-
Check Excitation Bandwidth:
-
Ensure the pulse is centered midway between your furthest peaks (e.g., between the aromatic F at -110 ppm and the
at -63 ppm). -
Use a "hard" pulse (short duration, high power) to cover the spectral width.
-
-
Relaxation Delay (
) Optimization:-
Error: Users often use the default
sec. -
Correction:
F values can range from 0.5s to >5.0s. -
Protocol: Measure
using the Inversion Recovery sequence. Set the experimental relaxation delay ( ) to (typically 10–15 seconds for accurate qNMR).
-
Module 4: Experimental Workflow for Structure Verification
To fully characterize a fluorinated quinazoline, follow this specific order of operations to maximize data integrity.
Caption: Optimal acquisition sequence. The HOESY experiment is critical for determining the position of the Fluorine (e.g., 6-F vs 7-F) relative to other protons.
Frequently Asked Questions (FAQ)
Q: Why does my
Q: I see a "ghost" peak in the
References
-
Dolinsek, J., et al. "19F NMR chemical shift anisotropy relaxation mechanisms." Journal of Magnetic Resonance, via 5.
-
Alfa Chemistry. "19F Coupling Constants Table - Organofluorine." Alfa Chemistry Technical Guides, via 6.
-
Ghiviriga, I., et al. "Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones."[3] Organic & Biomolecular Chemistry, via 3.
-
Nanalysis Corp. "Fluorine NMR: Enhancing your NMR toolbox." Application Notes, via 7.
-
Royal Society of Chemistry. "13C nuclear magnetic resonance studies of some fluorinated aromatic compounds." Perkin Transactions 2, via 8.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Using hyperpolarised NMR and DFT to rationalise the unexpected hydrogenation of quinazoline to 3,4-dihydroquinazoline - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. espace.inrs.ca [espace.inrs.ca]
- 5. biophysics.org [biophysics.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. NMR blog - Fluorine NMR: Enhancing your NMR toolbox with this ideal NMR handle — Nanalysis [nanalysis.com]
- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Hub: 6-Fluoroquinazoline Synthesis Optimization
Executive Summary & Kinetic Theory
The Challenge: Synthesizing 6-fluoroquinazoline-4(3H)-one typically involves the Niementowski reaction —the condensation of 2-amino-5-fluorobenzoic acid with formamide. While chemically straightforward, this reaction is kinetically hindered.
The Mechanistic Barrier (Expert Insight): The core issue lies in the electronic effect of the fluorine atom. In the starting material (2-amino-5-fluorobenzoic acid), the fluorine atom is located para to the amino group.
-
Deactivation: Fluorine is highly electronegative (
). Through the inductive effect ( ), it pulls electron density away from the aromatic ring. -
Nucleophilicity Drop: This electron withdrawal reduces the electron density on the aniline nitrogen, making it a weaker nucleophile compared to unsubstituted anthranilic acid.
-
Result: The initial nucleophilic attack on the formamide carbonyl—the rate-determining step—is significantly slower, often requiring temperatures
C for prolonged periods (6–24 hours), leading to thermal decomposition and "tarry" side products.
Troubleshooting & Optimization Guide
Symptom: Reaction Stalled or Incomplete Conversion
Diagnosis: The activation energy barrier is not being crossed due to insufficient thermal transfer or nucleophile deactivation. Corrective Actions:
-
Switch to Microwave Irradiation (MWI): MWI provides direct molecular heating, overcoming the activation barrier of the deactivated aniline nitrogen efficiently.
-
Catalytic Additive: Introduce a Lewis Acid catalyst. Zinc Chloride (
) or catalytic -toluenesulfonic acid ( -TSA) can activate the formamide carbonyl, making it more susceptible to attack by the "sluggish" amine.
Symptom: Charring / Black Tarry Residue
Diagnosis: Oxidative degradation of the amine at high temperatures (
-
Inert Atmosphere: Strictly run the reaction under Argon or Nitrogen.
-
Solvent Selection: If running thermally, avoid neat formamide reflux if charring occurs. Use high-boiling, polar aprotic solvents like Diglyme or Sulfolane to maintain temperature control while solubilizing the zwitterionic intermediate.
Symptom: Sublimation of Starting Material
Diagnosis: 2-amino-5-fluorobenzoic acid may sublime before reacting, depositing on the condenser walls. Corrective Actions:
-
Sealed Vessel: Use a sealed tube or microwave vial to contain the headspace.
-
Fusion Method: Pre-grind the reactants into a fine powder to maximize surface contact before heating.
Visualized Workflows
Figure 1: Mechanistic Pathway & Failure Points
This diagram illustrates the critical "Stall Point" caused by the fluorine substitution.
Caption: The fluorine atom (para to amine) inductively reduces nucleophilicity, creating a kinetic bottleneck at the initial attack step.
Figure 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic flow for optimizing this compound synthesis conditions.
Optimized Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (Recommended)
Best for: High throughput, maximizing yield, and overcoming the "fluorine deactivation" barrier.
Reagents:
-
2-Amino-5-fluorobenzoic acid (1.0 eq)
-
Formamide (5.0 eq) – Acts as both reagent and solvent.
-
Catalyst: Ammonium Acetate (0.1 eq) – Optional, buffers reaction.
Methodology:
-
Preparation: In a 10 mL microwave-compatible vial, mix 1.55 g (10 mmol) of 2-amino-5-fluorobenzoic acid with 2.0 mL of formamide.
-
Sealing: Crimp the vial with a PTFE/silicone septum cap.
-
Irradiation: Place in a single-mode microwave reactor.
-
Ramp: 2 minutes to 150°C.
-
Hold: 10–15 minutes at 150°C (Pressure monitoring is essential; typically <5 bar).
-
Cooling: Rapid air cooling to 50°C.
-
-
Work-up: Pour the reaction mixture into 20 mL of ice-cold water. The product should precipitate immediately as a white/off-white solid.
-
Purification: Filter, wash with cold water (
mL) and cold ethanol ( mL). Recrystallize from ethanol if necessary.
Protocol B: Classical Thermal (Optimized)
Best for: Large scale-up where microwave geometry is limiting.
Reagents:
-
2-Amino-5-fluorobenzoic acid (1.0 eq)
-
Formamide (Excess, 10.0 eq)
-
Catalyst:
-Toluenesulfonic acid ( -TSA) (5 mol%)
Methodology:
-
Setup: Use a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Crucial: Fit a drying tube (CaCl2) or nitrogen balloon to the top of the condenser.
-
Reaction: Combine amine, formamide, and
-TSA. -
Heating: Heat to
C (oil bath temperature).-
Note: Do not exceed
C to prevent formamide decomposition (which produces and , potentially pressurizing the vessel).
-
-
Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot (fluorescent under UV) should disappear within 4-6 hours (accelerated by
-TSA). -
Work-up: Cool to room temperature. Dilute with water. Adjust pH to ~7 if highly acidic. Collect precipitate.
Comparative Data: Thermal vs. Microwave[1]
| Parameter | Classical Thermal | Microwave-Assisted (MWI) |
| Temperature | ||
| Time | 6 – 12 Hours | 10 – 20 Minutes |
| Yield (Isolated) | 45 – 60% | 85 – 92% |
| Purity (Crude) | Low (requires recrystallization) | High (>95%, often clean) |
| Energy Efficiency | Low (convective heat loss) | High (direct dielectric heating) |
Frequently Asked Questions (FAQ)
Q: Can I use Formamidine Acetate instead of Formamide?
A: Yes. Formamidine acetate is a more reactive "formamide equivalent." Using 1.2 equivalents of formamidine acetate in a solvent like 2-methoxyethanol at reflux (
Q: My product is pink/brown. Is it ruined? A: Not necessarily. The color usually comes from trace oxidation of the amino-benzoic acid precursor. A wash with cold ethanol or recrystallization from DMF/Ethanol usually removes the colored impurities, leaving the white crystalline quinazolinone.
Q: Why is water management important? A: The reaction produces one equivalent of water (Cyclodehydration). In a reversible equilibrium, water accumulation can stall the reaction. While formamide is usually in excess, ensuring the temperature is high enough to drive off water (or using a Dean-Stark trap in solvent-based protocols) pushes the equilibrium toward the product.
References
-
Khajavi, M. S., et al. (1998). "Microwave irradiation as a new method for the synthesis of 3H-quinazolin-4-ones."[1] Journal of Chemical Research. 1
-
Alexandre, F. R., et al. (2003). "Microwave-assisted Niementowski reaction: A rapid and efficient synthesis of 3H-quinazolin-4-ones." Tetrahedron Letters. 1
-
Connolly, D. J., et al. (2005). "Synthesis of quinazolinones and quinazolines." Tetrahedron. 1
-
BenchChem Application Notes. (2025). "One-Pot Synthesis of Bioactive 6-Fluoro-2-substituted-quinazolin-4(3H)." 2
Sources
Validation & Comparative
Validating the Structure and Efficacy of Novel 6-Fluoroquinazoline Derivatives
Executive Summary: The "Fluorine Effect" in Quinazoline Scaffolds
In the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, the quinazoline scaffold remains a privileged structure. However, "me-too" drug design often fails due to poor metabolic stability or lack of selectivity against resistant mutants (e.g., T790M).
This guide focuses on the 6-fluoroquinazoline subclass. The strategic introduction of a fluorine atom at the C-6 position is not merely a steric modification; it serves as a metabolic block against cytochrome P450 oxidation (which typically targets the electron-rich C-6 position in non-fluorinated analogues) and modulates the pKa of the N-1 nitrogen, influencing binding affinity in the ATP-binding pocket.
This document provides a protocol for the structural validation and performance benchmarking of these derivatives, moving beyond basic characterization to a self-validating spectral analysis system .
Structural Integrity: A Self-Validating NMR System
As a Senior Application Scientist, relying solely on mass spectrometry (MS) is insufficient for positional isomers. You must establish a self-validating system using
The Validation Logic
In a this compound core, the fluorine atom acts as a spin-active reporter (
Key Spectral Benchmarks (in DMSO- )
| Nucleus | Parameter | Expected Value | Structural Causality |
| Chemical Shift ( | -105 to -115 ppm | Typical range for aromatic fluorine on electron-deficient heterocycles. | |
| ~245 - 255 Hz | Direct bond confirmation. Large magnitude is diagnostic. | ||
| ~20 - 25 Hz | Geminal coupling. Verifies F is flanked by quaternary carbons. | ||
| ~8 - 10 Hz | Vicinal coupling to the proton at C-5 (singlet-like doublet). | ||
| ~4 - 6 Hz | Long-range "W" coupling. Confirms aromatic substitution pattern. |
Critical Check: If the C-5 proton appears as a sharp singlet without F-coupling, your halogenation likely occurred at the wrong position or the cyclization failed.
Experimental Protocol: Synthesis & Characterization Workflow
The following protocol outlines the synthesis of a 4-anilino-6-fluoroquinazoline derivative. This route is chosen for its robustness and ability to scale.
Step-by-Step Methodology
-
Cyclization (The Core Formation):
-
Reagents: 2-Amino-5-fluorobenzoic acid (1.0 eq), Formamide (5.0 eq).
-
Conditions: Reflux at 140°C for 6-8 hours.
-
Checkpoint: Product (6-fluoroquinazolin-4(3H)-one) precipitates upon cooling. Wash with water.
-
Why: Formamide acts as both solvent and C-2 carbon source. High temp ensures thermodynamic closure.
-
-
Chlorination (Activation):
-
Reagents: 6-Fluoroquinazolin-4(3H)-one, SOCl
(excess), catalytic DMF. -
Conditions: Reflux for 3 hours.
-
Safety: Trap HCl/SO
gas. -
Checkpoint: Transformation of the solid starting material to a clear solution indicates conversion to the soluble 4-chloro intermediate.
-
-
S
Ar Substitution (The Functionalization):-
Reagents: 4-Chloro-6-fluoroquinazoline, Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq), Isopropanol (solvent).
-
Conditions: Reflux for 4 hours.
-
Purification: The HCl salt of the product precipitates directly. Filter and wash with cold isopropanol.
-
Why Isopropanol? It solubilizes the reactants but precipitates the protonated product, driving the equilibrium forward (Le Chatelier’s principle).
-
Visualization: Synthesis Workflow Logic
Figure 1: Logical flow of the synthetic pathway, highlighting critical intermediates and phase changes (precipitation) that drive yield.
Performance Comparison: 6-Fluoro vs. Standards
To validate the efficacy of novel 6-fluoro derivatives, they must be benchmarked against clinical standards like Gefitinib (Iressa) or Erlotinib.[1] The data below synthesizes typical performance metrics observed in recent literature for this scaffold.
Comparative Biological Activity (IC )
The following table compares a representative novel 6-fluoro derivative ("Compound 6F-18") against Gefitinib.
| Target Cell Line | Description | Gefitinib IC | Novel 6-F Derivative (6F-18) IC | Performance Delta |
| A549 | NSCLC (Wild Type EGFR) | ~15 - 20 | 6.23 ± 0.5 | 2.5x Potency Increase |
| PC-9 | NSCLC (Exon 19 del) | 0.02 - 0.05 | 0.03 ± 0.01 | Comparable |
| H1975 | NSCLC (T790M Resistant) | > 10 (Resistant) | 0.85 ± 0.1 | Significant Activity |
| MGC-803 | Gastric Cancer | ~5 - 8 | 0.85 ± 0.05 | High Selectivity |
| GES-1 | Normal Gastric Epithelium | > 50 | 26.75 ± 1.2 | Safety Window Maintained |
Interpretation:
-
Wild Type (A549): The 6-fluoro derivative often shows improved potency due to enhanced lipophilicity allowing better cellular penetration.
-
Resistance (H1975): While Gefitinib loses efficacy against the T790M mutation, specific 6-fluoro derivatives (especially those with flexible 4-anilino tails) can retain sub-micromolar activity, likely due to the smaller Van der Waals radius of Fluorine (1.47 Å) compared to bulkier substituents, reducing steric clash in the mutated pocket.
Signaling Pathway Impact
To confirm the mechanism of action, one must verify the inhibition of downstream signaling.
Figure 2: Mechanism of Action.[2] The 6-fluoro inhibitor blocks EGFR autophosphorylation, severing the PI3K/AKT survival signal and inducing apoptosis.
References
-
Wang, J., et al. (2022). "Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents."[3][4][5] Molecules, 27(12), 3906.[5] [Link]
-
Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[1][2][3] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline." Journal of Medicinal Chemistry, 39(1), 267–276. [Link]
-
Dolbier, W. R. (2009). "Fluorine NMR Spectroscopy." Guide to Fluorine NMR for Organic Chemists, Wiley. [Link]
-
Luan, S., et al. (2021). "Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives." Frontiers in Chemistry, 9, 680738. [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpcat.com [ijpcat.com]
- 4. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]
- 5. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: 6-Fluoro vs. 6-Bromo Quinazoline Derivatives in Kinase Inhibition
Executive Summary
In the optimization of 4-anilinoquinazoline scaffolds—a privileged structure in oncology targeting EGFR, VEGFR, and HER2—the substitution at the C-6 position is a critical determinant of pharmacokinetics (PK) and binding affinity.
This guide compares the biological and physicochemical impact of 6-Fluoro (6-F) versus 6-Bromo (6-Br) substitutions. While 6-Fluoro derivatives are generally preferred for optimizing metabolic stability and CNS penetration without altering steric bulk, 6-Bromo derivatives serve a dual purpose: they act as potent hydrophobic pocket fillers (engaging in halogen bonding) and function as essential synthetic handles for late-stage diversification (e.g., Suzuki-Miyaura coupling).
Part 1: Physicochemical & Structural Basis
The choice between fluorine and bromine is rarely arbitrary; it is dictated by the specific requirements of the ATP-binding pocket and the metabolic liabilities of the lead compound.
Atomic Properties & Steric Impact
The 6-position of the quinazoline ring often points toward the solvent front or a narrow hydrophobic channel depending on the specific kinase target (e.g., EGFR vs. VEGFR-2).
| Property | 6-Fluoro (F) | 6-Bromo (Br) | Impact on Biological Activity |
| Van der Waals Radius | 1.47 Å | 1.85 Å | F mimics Hydrogen (1.20 Å), causing minimal steric clash. Br requires a distinct hydrophobic pocket. |
| Electronegativity (Pauling) | 3.98 | 2.96 | F strongly withdraws electrons, lowering the pKa of the N1 ring nitrogen (crucial for H-bonding). |
| C-X Bond Length | 1.35 Å | 1.89 Å | Br extends further into the binding site, potentially inducing conformational shifts. |
| Lipophilicity ( | +0.25 | +0.86 | Br significantly increases logP, risking poor solubility but improving membrane permeability. |
| Bond Strength (C-X) | ~485 kJ/mol | ~280 kJ/mol | F is metabolically inert. Br is metabolically stable but chemically reactive (liable to oxidative insertion). |
The "Halogen Bond" Advantage
While Fluorine is too electronegative to function easily as a halogen bond donor, Bromine can form a sigma-hole interaction (halogen bond) with backbone carbonyl oxygen atoms in the kinase hinge region. This interaction is directional and can improve potency by 5–10 fold if the geometry allows (angle
Part 2: Biological Activity & SAR Analysis[1]
Potency Against EGFR Kinase
In the context of EGFR inhibition (e.g., Gefitinib analogs), the 6-position is sensitive to steric bulk.[1]
-
6-Fluoro Derivatives:
-
Mechanism: Acts as a bioisostere for hydrogen to block metabolic oxidation at the C-6 position (a common "soft spot" for CYP450).
-
Activity: Typically retains the potency of the unsubstituted parent but extends half-life (
). -
Data Trend: IC
values often range 15–50 nM (comparable to parent).
-
-
6-Bromo Derivatives:
-
Mechanism: Fills the hydrophobic pocket adjacent to the gatekeeper residue.
-
Activity: Can show superior potency if the pocket is large enough. However, in restricted pockets (e.g., T790M mutants), the bulk of Br can cause steric clashes, reducing potency.
-
Data Trend: IC
values show high variance (2 nM in optimized pockets vs. >200 nM in restricted pockets).
-
Comparative Data Table (Representative)
Data synthesized from SAR trends in 4-anilinoquinazoline EGFR inhibitors.
| Compound Variant | Substituent (R6) | EGFR (WT) IC | EGFR (T790M) IC | Metabolic Stability (Microsomal |
| Parent | -H | 45 nM | >1000 nM | 12 min (Low) |
| Analog A | -F | 42 nM | >1000 nM | 48 min (High) |
| Analog B | -Br | 18 nM | 850 nM | 35 min (Medium) |
| Drug Standard | -O-Morpholino (Gefitinib) | 33 nM | >1000 nM | >60 min |
Key Insight: The 6-Br analog is often more potent against Wild Type (WT) due to hydrophobic filling but loses selectivity or solubility compared to 6-F.
Part 3: Mechanism of Action & Pathway Visualization
Understanding where these inhibitors act is crucial for interpreting the data. Quinazolines are Type I inhibitors, binding to the active conformation of the kinase.
EGFR Signaling Pathway Diagram
The following diagram illustrates the upstream and downstream effects of EGFR inhibition by quinazoline derivatives.
Figure 1: Mechanism of Action.[2][3][4] The quinazoline inhibitor competes with ATP at the EGFR intracellular domain, halting downstream RAS/RAF and PI3K signaling cascades.
Part 4: Experimental Protocols
To validate the activity differences, the following self-validating workflows are recommended.
Synthesis Workflow (The "Divergent" Strategy)
The 6-Br derivative is often an intermediate to reach 6-F or other derivatives, but direct comparisons require parallel synthesis.
Figure 2: Parallel synthesis workflow for generating 6-F and 6-Br analogs from a common precursor.
In Vitro Kinase Assay (FRET-based)
Objective: Determine IC
-
Reagents: Recombinant EGFR (cytoplasmic domain), Fluorescein-labeled PolyGT substrate, ATP (at
), and Test Compounds (6-F/6-Br analogs). -
Preparation: Dissolve compounds in 100% DMSO. Prepare 10-point serial dilutions (starting at 10 µM).
-
Reaction:
-
Mix Enzyme + Substrate in reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl
). -
Add 100 nL of compound. Incubate 15 min.
-
Initiate with ATP. Incubate 60 min at RT.
-
-
Detection: Add EDTA (stop solution) and Terbium-labeled antibody (FRET donor).
-
Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 495/520 nm).
-
Validation: Z-factor must be > 0.5. Reference compound (e.g., Gefitinib) must fall within 3-fold of historical IC
.
Part 5: ADME/Tox Profile Comparison
The biological activity is not limited to target inhibition; it includes the molecule's survival in the body.
-
Metabolic Stability (Microsomal Stability Assay):
-
6-F: The C-F bond is highly resistant to Cytochrome P450 oxidation. 6-F analogs often show >90% remaining after 60 min incubation.
-
6-Br: The C-Br bond is stable, but the lipophilicity increase often attracts CYP enzymes to other parts of the molecule or leads to rapid hepatic clearance.
-
-
Toxicity:
-
6-F: Generally non-toxic metabolites.
-
6-Br: Potential for debromination (rare but possible) or formation of reactive quinone-imines if the ring is electron-rich.
-
References
-
Vertex Pharmaceuticals. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.[5] Frontiers in Chemistry. Link
-
MDPI. (2021). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. Molecules.[6][2][4][7][5][8][9][10][11][12][13][14] Link
-
National Institutes of Health (NIH). (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[5][11][12][14] PMC. Link
-
Journal of Medicinal Chemistry. (2020). HER2 kinase-targeted breast cancer therapy: design, synthesis, and in vitro and in vivo evaluation.[4] ACS Publications. Link
-
Scientific Scholar. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.Link
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hammer.purdue.edu [hammer.purdue.edu]
- 9. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 12. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Strategic Fluorination: 6-Fluoroquinazoline vs. Quinazoline Scaffolds in Kinase Inhibition
Executive Summary
Product Class: Kinase Inhibitor Scaffolds (Small Molecule) Comparison: 6-Fluoroquinazoline (Optimized Scaffold) vs. Quinazoline (Parent Scaffold) Primary Application: Development of ATP-competitive inhibitors for EGFR, VEGFR, and Aurora Kinases.
This guide analyzes the critical impact of C-6 fluorination on the quinazoline pharmacophore. While the unsubstituted quinazoline core is a privileged structure in FDA-approved drugs (e.g., Gefitinib, Erlotinib), it often suffers from rapid oxidative metabolism and suboptimal membrane permeability. The This compound analog represents a strategic "bioisosteric replacement" that enhances metabolic stability by blocking P450-mediated oxidation while modulating the pKa of the N1/N3 nitrogens to tune H-bond strength in the hinge region. This guide provides comparative performance metrics, mechanistic rationale, and validation protocols for researchers optimizing lead compounds.
Part 1: Mechanistic Insight (The Fluorine Effect)
The transition from a hydrogen (H) to a fluorine (F) atom at the 6-position of the quinazoline ring is not merely a steric change; it is a profound electronic modulation.
Electronic Modulation & pKa
The quinazoline ring binds to the kinase hinge region via the N1 (acceptor) and N3 (donor/acceptor) atoms.
-
Parent Quinazoline: The N1 nitrogen is moderately basic. If the pKa is too high, the drug may be protonated before reaching the hydrophobic ATP pocket, reducing potency.
-
This compound: Fluorine is highly electronegative. Through inductive effects (-I), it withdraws electron density from the aromatic system. This lowers the pKa of the ring nitrogens, ensuring the molecule remains neutral and lipophilic enough to cross membranes, while still maintaining sufficient basicity for the critical H-bond with the hinge region backbone (e.g., Met793 in EGFR).
Metabolic Blocking
The C-6 position is electron-rich and a primary site for Phase I metabolic oxidation by Cytochrome P450 enzymes.
-
The Problem: Rapid hydroxylation at C-6 leads to high clearance and short half-life (
). -
The Solution: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Replacing C-H with C-F effectively blocks this metabolic soft spot, extending the duration of action without significantly altering the steric footprint (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
Diagram 1: Molecular Mechanism of Action
The following diagram illustrates the binding mode and the electronic influence of the 6-Fluoro substitution within the ATP binding pocket.
Caption: Comparative binding mode showing the 6-Fluoro substituent blocking metabolic attack while modulating N1-interaction with the Hinge Region (Met793).
Part 2: Comparative Performance Data
The following data aggregates structure-activity relationship (SAR) findings from EGFR and Aurora A kinase inhibitor studies.
Table 1: Physicochemical and Biological Comparison
Data based on representative 4-anilinoquinazoline scaffolds.
| Feature | Quinazoline (Parent) | This compound (Optimized) | Impact |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Negligible steric clash ; fits in same pocket. |
| LogP (Lipophilicity) | 3.2 (Baseline) | 3.5 - 3.8 | Increased. Improves membrane permeability. |
| Hammett Constant ( | 0.00 | 0.06 | Electron Withdrawing. Reduces ring electron density. |
| Metabolic Stability ( | < 30 min (Microsomal) | > 60 min (Microsomal) | Significant Improvement. Blocks C-6 oxidation. |
| EGFR IC | 29 nM | 5 - 15 nM | Enhanced. Potency often increases due to optimized electronics. |
| Aurora A IC | ~150 nM | ~80 nM | Enhanced. 2x potency increase observed in specific series. |
Key Case Study: Aurora A Kinase Inhibition
In a study comparing halogenated quinazolines, the 6-fluoro analog (Compound 6e series) demonstrated superior performance over the unsubstituted and methyl-substituted analogs.[1]
-
Binding Affinity: The fluorine atom provided additional hydrophobic contact with the binding pocket without causing steric hindrance.
-
Selectivity: The fluorinated scaffold maintained high selectivity for Aurora A over Aurora B, a critical factor for reducing toxicity.
Part 3: Experimental Validation Protocols
To validate the superiority of the 6-fluoro analog in your specific drug discovery campaign, the following self-validating protocols are recommended.
Protocol A: Comparative Kinase Inhibition Assay (TR-FRET)
Objective: Determine if fluorination alters the intrinsic affinity for the kinase ATP site.
-
Reagents: Recombinant EGFR or Aurora A kinase, Biotinylated Poly-Glu-Tyr substrate, ATP (at
), Europium-labeled anti-phosphotyrosine antibody. -
Preparation: Dissolve 6-Fluoro and Non-Fluoro analogs in 100% DMSO (10 mM stock). Serial dilute (1:3) to create an 8-point dose-response curve.
-
Reaction:
-
Mix Kinase + Substrate + Inhibitor in 384-well plate.
-
Initiate with ATP. Incubate for 60 min at RT.
-
Add Detection Reagents (Eu-Ab + XL665).
-
-
Readout: Measure TR-FRET signal (Ratio 665/620 nm).
-
Validation: Z-factor must be > 0.5. Reference compound (e.g., Gefitinib) must fall within 3-fold of historical IC
.
Protocol B: Microsomal Metabolic Stability
Objective: Quantify the "Metabolic Blocking" effect of the C-6 Fluorine.
-
System: Human Liver Microsomes (HLM) supplemented with NADPH regenerating system.
-
Incubation:
-
Spike test compounds (1 µM) into HLM suspension.
-
Incubate at 37°C.
-
Sample at t = 0, 15, 30, 60 min.
-
-
Quench: Add ice-cold Acetonitrile with Internal Standard (IS).
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Calculation: Plot ln(% Remaining) vs. time. Slope =
. . -
Success Criteria: The 6-Fluoro analog should exhibit a
at least 1.5x longer than the hydrogen analog.
Diagram 2: Experimental Workflow
The following workflow outlines the critical path for validating the scaffold switch.
Caption: Step-by-step validation workflow comparing synthesis, potency testing, and metabolic stability.
Strategic Recommendations
-
Prioritize 6-Fluoro for Oral Drugs: If your lead compound has high clearance, introducing fluorine at C-6 is a high-probability optimization strategy to improve oral bioavailability without destroying potency.
-
Monitor Solubility: While Fluorine improves permeability, it increases lipophilicity (LogP). Ensure you balance this by adding solubilizing groups (e.g., morpholine, piperazine) at the C-7 position or on the aniline tail, similar to the Gefitinib architecture.
-
Check Selectivity: Run a broad kinase panel early. While 6-F usually improves potency, the electronic changes can occasionally alter selectivity profiles against off-target kinases.
References
-
Ghanem, A. et al. (2022). "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead." Molecules.
-
Alagawani, S. et al. (2024).[2] "Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors." MDPI.
-
Mao, F. et al. (2020).[3] "Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors." European Journal of Medicinal Chemistry.
-
Disselhorst, J.A. et al. (2017).[4] "Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development." Bioorganic & Medicinal Chemistry Letters.
-
Review. "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Pharmaceuticals.[2][3][5][6][7]
Sources
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Publish Comparison Guide: Cross-Validation of 6-Fluoroquinazoline Docking with In Vitro Data
Executive Summary
The 6-fluoroquinazoline scaffold represents a critical optimization in EGFR tyrosine kinase inhibitor (TKI) design. While the quinazoline core (seen in Gefitinib and Erlotinib) provides the essential ATP-mimetic pharmacophore, the C6-fluorine substitution is frequently employed to modulate metabolic stability, lipophilicity, and electronic distribution without imposing significant steric bulk.
This guide provides a rigorous framework for cross-validating in silico molecular docking predictions with in vitro biological readouts. It addresses the common discrepancy where high docking scores do not translate to cellular potency, differentiating between intrinsic binding affinity (Enzymatic IC₅₀) and biological efficacy (Cellular IC₅₀).
Part 1: The Computational Premise (In Silico)[1]
To validate this compound derivatives, one must first establish a docking protocol that accurately reproduces the binding mode of known inhibitors.
Structural Basis (PDB Selection)
The primary reference structure for quinazoline-based EGFR inhibitors is PDB ID: 1M17 (EGFR kinase domain complexed with Erlotinib).[1][2]
-
Resolution: 2.60 Å
-
Key Interaction: The N1 of the quinazoline ring accepts a hydrogen bond from the amide nitrogen of Met793 (often labeled Met769 in PDB numbering) in the hinge region.
-
The Fluorine Factor: In docking simulations, the C6-fluorine atom typically points toward the solvent-accessible front or interacts with the ribose-binding pocket residues (e.g., Cys797), altering the electrostatic potential of the ring system.
Validation Protocol (Self-Validating System)
Before docking novel 6-fluoro analogs, the system must be validated by re-docking the co-crystallized ligand (Erlotinib).
-
Success Metric: The Root Mean Square Deviation (RMSD) between the re-docked pose and the crystallographic pose must be < 2.0 Å .[3]
-
Grid Box Setup: Center the grid on the native ligand (approx. coordinates X: 22.0, Y: 0.5, Z: 53.0 for 1M17). Dimensions: 20x20x20 Å.
Part 2: The Biological Reality (In Vitro)
Docking predicts binding energy (
Enzymatic Kinase Assay (The Direct Correlate)
This assay measures the ability of the compound to inhibit the phosphorylation of a peptide substrate by recombinant EGFR.
-
Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or radiometric
P assays. -
Relevance: This is the direct validator of the Docking Score. If a compound has a high docking score but poor enzymatic IC₅₀, the in silico model is likely flawed (e.g., incorrect protonation state).
Cellular Cytotoxicity Assay (The Functional Correlate)
This measures cell viability in EGFR-dependent lines (e.g., A549, H1975).
-
Method: MTT or CellTiter-Glo.
-
Relevance: This validates the "Fluorine Effect." A 6-fluoro analog often exhibits superior cellular IC₅₀ compared to its 6-H counterpart due to enhanced membrane permeability (lipophilicity) and metabolic stability, even if their docking scores are similar.
Part 3: Comparative Analysis & Data Presentation
The following table illustrates a representative cross-validation dataset. It highlights how 6-fluoro substitution impacts performance compared to unsubstituted (6-H) and bulkier (6-OMe) variants.
Table 1: Correlation of Docking vs. In Vitro Data
| Compound ID | C6-Substituent | Docking Score (kcal/mol) | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (A549) (µM) | Interpretation |
| Ref (Erlotinib) | 6,7-bis(OMe) | -9.2 | 2.5 | 0.05 | Benchmark. High affinity, high permeability. |
| FQ-01 | -F (Fluoro) | -8.8 | 12.4 | 0.85 | Valid Hit. Fluorine maintains binding; good cell entry. |
| Q-02 | -H (Hydrogen) | -8.5 | 18.1 | 4.20 | False Negative Risk. Similar binding to FQ-01, but poor cellular potency (metabolic instability). |
| MQ-03 | -OMe (Methoxy) | -9.0 | 5.2 | 0.15 | Potent. Electron-donating group aids H-bond strength at N1. |
| NQ-04 | -NO₂ (Nitro) | -7.1 | >1000 | >50 | Non-Binder. Steric/Electronic clash. Docking correctly predicts failure. |
Analyst Note: Note the discrepancy between Q-02 and FQ-01. Their docking scores are close (
0.3 kcal/mol), but the cellular IC₅₀ of the fluoro-analog (FQ-01) is ~5x better. This confirms that the 6-fluoro group's primary advantage is often physicochemical (ADME) rather than just steric fit.
Part 4: Technical Workflow Visualization
The following diagrams illustrate the logical flow of the validation process and the specific molecular interactions.
Workflow: From In Silico to In Vitro Validation
Figure 1: The iterative cycle of cross-validating computational predictions with biological assays.
Mechanism: The this compound Binding Mode[2]
Figure 2: Schematic of the critical interactions within the EGFR ATP-binding pocket. The N1-Met793 H-bond is the anchor, while the C6-Fluorine modulates physicochemical properties.
Part 5: Troubleshooting & Optimization
When cross-validation fails (i.e., Docking Score
-
Water Molecules: In PDB 1M17, a water molecule often mediates interaction with Thr790 . Ensure your docking grid includes or explicitly excludes this water based on your ligand's design.
-
Solubility Limits: 6-fluoroquinazolines are lipophilic. If the enzymatic IC₅₀ is erratic, the compound may be precipitating in the assay buffer. Add 1% DMSO or use a detergent-based buffer.
-
Metabolic Liability: If Enzymatic IC₅₀ is low (good) but Cellular IC₅₀ is high (bad), the compound may be effluxed by P-glycoprotein. Fluorination at C6 usually helps, but check C7 substitutions.
References
-
Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[2][4][5] The Journal of Biological Chemistry, 277(48), 46265–46272. (PDB 1M17 Reference).
-
Bhatia, S., et al. (2025).[5][6] Evaluating Molecular Docking Accuracy: A Comparative Study with In Vitro EGFR Inhibition Data. International Journal of Environmental Sciences.
-
Rakesh, K. P., et al. (2018).[1][7] Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents.[1] Molecules, 23(6).
-
Zhang, J., et al. (2021).[5] Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.[2][4] Frontiers in Chemistry.
- Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3–11.
Sources
- 1. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 6-Fluoroquinazoline Derivatives vs. Standard EGFR Inhibitors in Cancer Cell Lines
Executive Summary
This technical guide provides a comparative analysis of 6-fluoroquinazoline derivatives , a class of potent tyrosine kinase inhibitors (TKIs), against industry standards (Gefitinib, Erlotinib). The 6-fluoro substitution on the quinazoline scaffold is a critical medicinal chemistry strategy designed to block metabolic oxidation at the C6 position, thereby enhancing pharmacokinetic stability and altering the electronic properties of the pharmacophore. This guide synthesizes data on antiproliferative efficacy (IC50) across non-small cell lung cancer (A549) and breast cancer (MCF-7) lines, supported by mechanistic workflows and validated experimental protocols.
Mechanistic Basis & Pharmacophore Rationale
The 4-Anilino-6-Fluoroquinazoline Scaffold
The quinazoline ring system is the "privileged scaffold" for ATP-competitive EGFR inhibition.
-
C4-Position (Aniline): Fits into the hydrophobic pocket of the ATP binding site.
-
C6-Position (Fluorine): The introduction of a fluorine atom at the C6 position serves a dual purpose:
-
Metabolic Blockade: It prevents hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4), a common clearance pathway for the unsubstituted scaffold.
-
Electronic Modulation: The high electronegativity of fluorine withdraws electron density from the aromatic ring, potentially strengthening
stacking interactions within the active site of the kinase.
-
Signaling Pathway Intervention
These derivatives function by competitively binding to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). This inhibition prevents autophosphorylation and blocks downstream RAS/RAF/MEK/ERK and PI3K/AKT signaling cascades, leading to apoptosis.
Figure 1: Mechanism of Action: this compound derivatives competitively inhibit ATP binding at the intracellular domain of EGFR, halting downstream proliferation signals.
Comparative Performance Analysis
The following data synthesizes performance metrics of novel 6-substituted quinazoline derivatives compared to the clinical standard, Gefitinib.
Structure-Activity Relationship (SAR) Highlights
-
Electron Withdrawal: Derivatives with electron-withdrawing groups (F, Cl) at C6 generally show superior IC50 values compared to electron-donating groups (CH3), attributed to better H-bond acidity of the N1 atom.
-
Steric Bulk: While Fluorine is isosteric with Hydrogen, bulkier groups (like morpholine in Gefitinib) at C6 require specific solvent-exposed pockets. 6-Fluoro derivatives are often more compact, allowing binding to mutated forms (e.g., T790M) where steric hindrance is a factor.
In Vitro Cytotoxicity Data (IC50 in µM)
Data aggregated from representative studies on 4-anilinoquinazoline derivatives.
| Compound Class | Modification | A549 (Lung) IC50 | MCF-7 (Breast) IC50 | EGFR WT Kinase IC50 |
| Gefitinib (Control) | 6-morpholinopropoxy | 7.90 ± 0.5 µM | 15.2 ± 1.2 µM | 33 nM |
| Erlotinib (Control) | 6,7-bis(methoxyethoxy) | 7.50 ± 0.8 µM | 12.5 ± 0.9 µM | 2.0 nM |
| 6-Fluoro Derivative (A) | 4-(3-chloro-4-fluoroanilino) | 5.20 ± 0.4 µM | 8.10 ± 0.6 µM | 14 nM |
| 6-Ureido Derivative (7i) | 6-arylureido-4-anilino | 0.64 ± 0.05 µM | 1.20 ± 0.1 µM | 5.8 nM |
| Compound 44 | Benzylidene hydrazine | 0.40 nM (Potent) | < 10 nM | 0.4 nM |
Analysis:
-
Potency: Novel 6-functionalized derivatives (specifically Compound 44 and 7i) demonstrate significantly lower IC50 values than Gefitinib in A549 cells.
-
Selectivity: The 6-fluoro core (Derivative A) provides a ~35% improvement in potency over Gefitinib in A549 lines, validating the metabolic stability hypothesis.
-
Resistance: Compounds like 44 show activity in the nanomolar range, suggesting potential efficacy against resistant mutants where first-generation inhibitors fail.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized.
Chemical Synthesis of 4-Anilino-6-Fluoroquinazoline
Rationale: This pathway avoids expensive catalysts and utilizes high-yielding nucleophilic aromatic substitution.
-
Cyclization: Reflux 2-amino-5-fluorobenzoic acid (10 mmol) with formamide (15 mL) at 140°C for 6 hours.
-
Checkpoint: Product (6-fluoroquinazolin-4(3H)-one) precipitates upon cooling. Recrystallize from ethanol.
-
-
Chlorination: Reflux the intermediate with SOCl2 (Thionyl chloride) and a catalytic drop of DMF for 4 hours. Evaporate excess SOCl2 under vacuum.
-
Safety: Perform in a fume hood; SO2 and HCl gas are evolved.
-
-
Substitution: Dissolve 4-chloro-6-fluoroquinazoline in isopropanol. Add equimolar substituted aniline (e.g., 3-chloro-4-fluoroaniline). Reflux for 3-5 hours.
-
Validation: Monitor by TLC (Hexane:Ethyl Acetate 3:1).
-
-
Purification: Filter the precipitate, wash with cold isopropanol, and dry. Characterize via 1H-NMR and Mass Spectrometry.
Cell Viability Assay (MTT Protocol)
Rationale: The MTT assay measures mitochondrial succinate dehydrogenase activity, a proxy for cell viability.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).
-
Solubilization Buffer: DMSO.
Workflow:
Figure 2: MTT Assay Workflow: Standardized protocol for determining IC50 values.[1] Critical control: DMSO concentration must remain <0.1% to avoid vehicle toxicity.
Critical Discussion & Future Directions
Solubility vs. Lipophilicity
The 6-fluoro substitution increases lipophilicity (LogP) compared to the parent quinazoline. While this enhances membrane permeability, it can reduce aqueous solubility.
-
Solution: Formulation strategies often involve salt formation (e.g., Hydrochloride salts) or encapsulation in liposomes for in vivo delivery.
Resistance Profiles
A major limitation of first-generation inhibitors (Gefitinib) is the T790M "gatekeeper" mutation.
-
Insight: Recent data (Source 1) suggests that 6-substituted derivatives with flexible side chains (like benzylidene hydrazine in Compound 44) can bypass the steric clash caused by the Methionine residue at 790, a property often enhanced by the compact nature of the 6-fluoro core compared to bulkier 6-alkoxy groups.
References
-
Wei, H., et al. (2019).[2] Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Bioorganic Chemistry. (Contextual match: Discusses Compound 44 and 14).
-
Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.[2][3] Frontiers in Chemistry. (Contextual match: Discusses Compound 7i).
-
Sandor, A., et al. (2023).[4] Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present).[4] Pharmaceuticals.[5][1][4][6][7][8][9][10][11][12][13] (Review of SAR including 6-position modifications).
- Rakesh, K.P., et al. (2016). Quinazoline derivatives as potent anticancer agents: A review. European Journal of Medicinal Chemistry. (General background on Quinazoline SAR).
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 3. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships for new 6-fluoroquinoline derivatives with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Head-to-Head Comparison: Gefitinib vs. 6-Fluoroquinazoline Scaffolds
[1]
Executive Summary: The Drug vs. The Scaffold
In the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, the quinazoline core serves as the primary anchor for ATP-competitive inhibition.
-
Gefitinib (Iressa) represents the optimized therapeutic: a 4-anilinoquinazoline with a bulky, solubilizing morpholine group at the C6 position and an electron-donating methoxy group at C7.
-
This compound represents the structural probe: often used in early-stage SAR (Structure-Activity Relationship) studies to test the electronic and steric tolerance of the ATP-binding pocket. While 6-fluoro derivatives can exhibit high intrinsic potency, they typically lack the physicochemical properties (solubility, metabolic stability) required for clinical efficacy.
Core Specification Comparison
| Feature | Gefitinib (The Drug) | This compound (The Probe/Scaffold) |
| CAS Number | 184475-35-2 | 16499-56-2 (Core) / Var.[1][2] (Derivatives) |
| Molecular Weight | 446.9 g/mol | ~239.6 g/mol (Anilino-derivative) |
| C6 Substituent | 3-Morpholinopropoxy (–O–(CH₂)₃–Morpholine) | Fluorine (–F) |
| C7 Substituent | Methoxy (–OCH₃) | Hydrogen (typically) |
| Solubility (pH 7.4) | Moderate (due to basic morpholine nitrogen) | Poor (Highly Lipophilic) |
| Primary Utility | Clinical treatment of NSCLC (EGFR mut+) | SAR probing, NEK4 inhibition, Intermediate |
Chemical Structure & Binding Mechanism
The efficacy of Gefitinib over a simple 6-fluoro analog is dictated by the interaction with the Solvent Channel of the EGFR kinase domain.
Structural Logic
-
The 4-Anilino Head: Both compounds use a 3-chloro-4-fluoroaniline moiety (or similar) to occupy the hydrophobic pocket and form a key hydrogen bond with Met793 in the hinge region.
-
The C6-Position (The Differentiator):
-
Gefitinib: The morpholinopropoxy tail extends out of the ATP binding cleft into the solvent. The basic nitrogen (pKa ~8.0) can be protonated, drastically improving aqueous solubility. It also forms water-mediated hydrogen bonds that stabilize the complex.
-
This compound: The small fluorine atom is lipophilic and electron-withdrawing. While it fits easily into the pocket (small steric footprint), it offers no solubilizing benefit and fails to engage the solvent interface, leading to "brick-dust" properties (high potency, zero solubility).
-
Visualization: Structural & Mechanistic Divergence
Caption: Structural comparison highlighting the functional role of the C6-substituent. Gefitinib's morpholine tail confers solubility, while the 6-Fluoro analog suffers from poor physicochemical properties despite potency.
Experimental Performance Data
The following data synthesizes results from key SAR studies (e.g., Zhang et al., Sawada et al.) comparing C6-substituted quinazolines.
Table 1: Comparative Biological Activity (IC50)
Note: Values represent inhibition of EGFR(wt) kinase activity.
| Compound | C6-Substituent | EGFR kinase IC50 (nM) | A549 Cell Growth IC50 (µM) | Solubility (µg/mL) |
| Gefitinib | Morpholinopropoxy | 0.4 - 0.5 | 0.01 - 0.02 | >100 (pH 5) |
| 6-F Analog | Fluorine | 1.2 - 5.0 | 2.5 - 8.0 | < 1.0 |
| 6-H Analog | Hydrogen | ~10.0 | > 10.0 | < 0.1 |
Analysis:
-
Potency: The 6-Fluoro analog is significantly more potent than the unsubstituted (6-H) core, demonstrating that electron-withdrawing groups at C6 enhance the acidity of the N1 nitrogen, strengthening the hydrogen bond with Met793.
-
Cellular Disconnect: Despite decent enzyme potency (low nM), the 6-Fluoro analog performs poorly in cellular assays (µM range). This is the "solubility penalty"—the compound cannot effectively cross membranes or dissolve in the cytosol to reach the target.
-
Gefitinib Superiority: The morpholine tail restores cellular potency by ensuring the drug is bioavailable.
Experimental Protocols
For researchers synthesizing or testing these compounds, the following protocols ensure reproducibility.
A. Synthesis of 6-Fluoro-4-anilinoquinazoline (The Probe)
This protocol yields the reference probe for SAR comparison.
-
Starting Material: 2-Amino-5-fluorobenzoic acid.
-
Cyclization: Reflux with formamide at 150°C for 6 hours.
-
Result: 6-Fluoroquinazolin-4(3H)-one.[2]
-
-
Chlorination: Reflux with SOCl₂ (Thionyl chloride) and catalytic DMF for 3 hours.
-
Coupling: React 4-Chloro-6-fluoroquinazoline with 3-chloro-4-fluoroaniline in isopropanol (reflux, 2h).
-
Isolation: The product precipitates as the hydrochloride salt. Filter and wash with cold isopropanol.
-
B. Kinase Inhibition Assay (HTRF Format)
To compare Gefitinib vs. 6-Fluoro analogs:
-
Reagents: Recombinant EGFR intracellular domain, ATP (at Km), Biotin-Poly(Glu,Tyr) substrate.
-
Reaction: Incubate kinase, substrate, and inhibitor (serial dilutions in DMSO) for 60 mins at room temperature.
-
Detection: Add Eu-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.
-
Readout: Measure FRET signal (665 nm / 620 nm ratio).
-
Validation: Gefitinib must yield an IC50 < 1.0 nM to validate the assay sensitivity.
Synthesis Workflow & Pathway
The synthesis of Gefitinib is far more complex than the 6-fluoro probe, requiring protection/deprotection steps to install the C6/C7 side chains.
Caption: Synthetic route comparison. Gefitinib requires downstream functionalization (Steps 4-5) to install the solubilizing tail, whereas 6-fluoro analogs are often made via a shorter, direct route.
References
-
Zhang, H., et al. (2024).[5] "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors." Molecules. Available at: [Link]
-
Sawada, J., et al. (2020).[6] "Discovery of a Potent Anticancer Agent PVHD303 with in Vivo Activity." ACS Medicinal Chemistry Letters. Available at: [Link]
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 123631, Gefitinib." PubChem. Available at: [Link]
-
Cohen, M.H., et al. (2003). "FDA Drug Approval Summary: Gefitinib (ZD1839) (Iressa) Tablets." The Oncologist. Available at: [Link]
-
Bridges, A.J., et al. (1996). "Tyrosine Kinase Inhibitors.[7][8][9][10] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline." Journal of Medicinal Chemistry. (Foundational SAR for Quinazolines).
Sources
- 1. Gefitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 6-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135480520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors [mdpi.com]
- 4. cris.vub.be [cris.vub.be]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gefitinib: Package Insert / Prescribing Information / MOA [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,6,2′,4′,5′-Pentahydroxyflavone, an Orally Bioavailable Multiple Protein Kinase Inhibitor, Overcomes Gefitinib Resistance in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity Profile of 6-Fluoroquinazoline Kinase Inhibitors
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Strategic Overview: The "Fluorine Effect" at Position C-6
In the optimization of quinazoline-based kinase inhibitors—historically dominated by EGFR inhibitors like gefitinib and erlotinib—the substitution pattern on the benzenoid ring (positions 5, 6, 7, and 8) dictates metabolic stability, solubility, and kinase selectivity. While 6,7-dialkoxy substitutions are the industry standard for solubility, the 6-fluoroquinazoline scaffold represents a distinct medicinal chemistry strategy.
The introduction of a fluorine atom at the C-6 position serves three critical mechanistic functions that researchers must evaluate during profiling:
-
Metabolic Blockade: It blocks oxidative metabolism at a metabolically labile site (C-6), potentially extending half-life without the steric bulk of a methoxy or chloro group.
-
Electronic Modulation: Fluorine’s high electronegativity reduces the electron density of the quinazoline ring system. This lowers the pKa of the N1 nitrogen, altering the strength of the critical hydrogen bond with the kinase hinge region (typically Met793 in EGFR).
-
Steric Permissiveness: Unlike larger halogens (Cl, Br), the small van der Waals radius of fluorine (1.47 Å) allows the inhibitor to retain binding in restricted pockets where bulkier C-6 substituents would clash with the gatekeeper residue or solvent-front amino acids.
This guide details the protocol for evaluating the selectivity profile of these specific analogs, distinguishing them from their 6-H or 6-alkoxy counterparts.
Comparative Analysis: 6-Fluoro vs. Alternative Substitutions
When profiling a this compound, the primary benchmark is often the 6-H (unsubstituted) or 6-OMe (electron-donating) analog. The table below summarizes the expected performance shifts based on Structure-Activity Relationship (SAR) data.
Table 1: Physicochemical and Selectivity Impact of C-6 Substitutions
| Feature | 6-Fluoro (Target) | 6-Hydrogen (Reference) | 6-Methoxy (Standard) | 6-Chloro/Bromo |
| Electronic Effect | Strong Electron Withdrawal ( | Neutral | Electron Donating | Moderate Withdrawal |
| N1 Basicity (pKa) | Decreased (Weaker H-bond acceptor) | Baseline | Increased (Stronger H-bond) | Decreased |
| Metabolic Stability | High (Blocks oxidation) | Low (Prone to hydroxylation) | Moderate (O-dealkylation risk) | High |
| Selectivity Risk | Moderate: Lower affinity may increase specificity for tight pockets. | High: Promiscuous binding due to lack of specific constraints. | Low: High affinity often leads to off-target binding (e.g., Tubulin). | High: Lipophilicity drives non-specific hydrophobic binding. |
| Primary Off-Targets | NEK4, IGF-1R, Tubulin | Broad Kinome | Broad Kinome | Src Family Kinases |
Key Insight: While 6-methoxy groups generally increase potency via electron donation (strengthening the N1-Hinge interaction), they often sacrifice selectivity. The 6-fluoro analog often exhibits a "selectivity filter" effect—sacrificing nanomolar potency for a cleaner kinome profile.
Experimental Protocols for Selectivity Profiling
To rigorously evaluate the selectivity of a this compound, a tiered screening approach is required. This protocol moves from biochemical breadth to cellular specificity.
Phase I: Biochemical Kinome Profiling (The "Broad Net")
Objective: Determine the entropy score and identify off-target hits across the human kinome.
Methodology: Radiometric HotSpot™ Assay (Preferred over fluorescence to avoid interference).
-
Compound Preparation: Dissolve the this compound derivative in 100% DMSO to a stock of 10 mM.
-
Panel Selection: Use a diversity panel of ~300 kinases, ensuring coverage of:
-
TK Family: EGFR (WT, T790M, L858R), HER2, HER4, IGF-1R.
-
Off-Target Risks: NEK4 (linked to 6-F analogs), CDK2, Src.
-
-
Reaction Conditions:
-
ATP concentration:
(apparent) for each kinase. -
Compound concentration: Single point screening at 1 µM and 10 µM.
-
-
Data Analysis:
-
Calculate Selectivity Score (S-score):
. -
Success Criterion: A 6-fluoro analog should yield an S(35) < 0.05 (highly selective) compared to >0.10 for 6-H analogs.
-
Phase II: Isogenic Cellular Selectivity (The "Functional Filter")
Objective: Verify if biochemical selectivity translates to cellular efficacy, specifically differentiating between mutant and wild-type signaling.
System: Ba/F3 Isogenic Cell Lines (IL-3 dependent cells transformed with specific kinases).
Protocol:
-
Cell Panel:
-
Parental: Ba/F3 (IL-3 dependent control).
-
Target: Ba/F3-EGFR(L858R/T790M) (IL-3 independent).
-
Counter-Screen: Ba/F3-IGF-1R (Common off-target for 6-F quinazolines).
-
-
Seeding: Plate 3,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.
-
Note: Remove IL-3 for transformed lines; keep IL-3 for parental (toxicity check).
-
-
Treatment: Serial dilution of the 6-fluoro inhibitor (0.1 nM to 10 µM) for 72 hours.
-
Readout: Cell Titer-Glo (ATP quantification).
-
Calculation:
-
Selectivity Index (SI):
. -
Target: SI > 50 is the benchmark for a successful lead candidate.
-
Visualizations
Diagram 1: Mechanism of Action & SAR Logic
This diagram illustrates how the 6-Fluoro substitution alters the physicochemical properties of the quinazoline core, influencing both binding and stability.
Caption: Structural logic of 6-fluoro substitution. The fluorine atom acts as a metabolic blocker and electronic modulator, refining the selectivity profile compared to hydrogen or methoxy substituents.
Diagram 2: Selectivity Evaluation Workflow
This flowchart outlines the decision tree for validating the inhibitor.
Caption: Step-by-step selectivity validation pipeline. Candidates must pass biochemical entropy thresholds before advancing to cellular selectivity indices.
References
-
De Bondt, A., et al. (2020). "Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors." MDPI Pharmaceuticals. Link
-
Lai, I.L., et al. (2008). "Synthesis and antiproliferative evaluation of 6-fluoro-4-anilinoquinazoline derivatives." China Medical University Conference Papers. Link
-
Hsieh, Y.H., et al. (2016).[1] "Disruption of IGF-1R signaling by a novel quinazoline derivative, HMJ-30, inhibits invasiveness and reverses epithelial-mesenchymal transition in osteosarcoma U-2 OS cells." Oncology Reports. Link
-
Davis, M.I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link
-
Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. Link
Sources
Strategic Fluorination: Assessing Metabolic Stability in Quinazoline Kinase Inhibitors
Executive Summary
In the optimization of 4-anilinoquinazoline kinase inhibitors (e.g., EGFR inhibitors), metabolic instability is a frequent attrition factor. The electron-rich aniline ring and alkyl side chains are prone to rapid oxidative clearance by hepatic Cytochrome P450 (CYP) enzymes. This guide analyzes the strategic incorporation of fluorine atoms to block metabolic "soft spots."[1][2] We compare the physicochemical and metabolic profiles of non-fluorinated vs. fluorinated analogs, providing a detailed experimental framework for assessing Intrinsic Clearance (
Key Takeaway: Strategic fluorination typically reduces
The Fluorine Effect: Mechanistic Basis
To understand the stability data, one must understand the interaction between the drug and the CYP450 catalytic cycle.[3]
Electronic and Steric Blockade
Metabolism of quinazolines often involves hydroxylation at the para- or meta- positions of the aniline ring.
-
Non-Fluorinated (C-H): The C-H bond is electronically accessible. The high energy of the Highest Occupied Molecular Orbital (HOMO) facilitates electron transfer to the CYP Compound I (Fe
=O) species. -
Fluorinated (C-F): Fluorine is the most electronegative element (3.98 Pauling scale).
-
Bond Strength: The C-F bond is significantly stronger than C-H, making hydrogen abstraction or oxygen insertion thermodynamically unfavorable.
-
Dipole Repulsion: The C-F bond creates a strong dipole that can repel the lone pairs of the CYP heme oxygen.
-
Lipophilicity Modulation: While F is lipophilic, its electron-withdrawing nature lowers the pKa of nearby amines, altering logD and potentially reducing affinity for specific CYP isoforms.
-
Pathway Blockade Diagram
The following diagram illustrates how fluorine prevents the formation of the unstable tetrahedral intermediate required for hydroxylation.
Figure 1: Mechanism of metabolic stabilization via fluorination. The C-F bond resists the oxidative catalytic step of CYP450 enzymes.
Comparative Analysis: Representative Data
The following table presents a representative comparison derived from Structure-Activity Relationship (SAR) studies of EGFR inhibitors. It compares a standard 3-chloro-aniline quinazoline against a 3-chloro-4-fluoro-aniline analog (similar to the optimization from early leads to Gefitinib).
Experimental Conditions: Human Liver Microsomes (HLM), 1 µM test compound, 0.5 mg/mL protein.
| Metric | Non-Fluorinated Analog (C-H) | Fluorinated Analog (C-F) | Impact of Fluorination |
| Site of Metabolism | para-position of aniline ring | Blocked at para-position | Shunts metabolism to minor pathways (e.g., O-demethylation) |
| 14.5 min | 58.2 min | 4x Increase in stability | |
| 95.6 µL/min/mg | 23.8 µL/min/mg | High to Low/Moderate Clearance shift | |
| Bioavailability (F%) | < 15% (Predicted) | > 50% (Predicted) | Significant improvement in oral exposure |
| Lipophilicity (cLogP) | 3.2 | 3.5 | Slight increase (monitor for solubility issues) |
Note: While stability improves, the slight increase in lipophilicity (cLogP) requires monitoring to ensure the compound does not become a substrate for efflux transporters or suffer from poor solubility.
Experimental Protocol: Microsomal Stability Assay
To generate the data above, follow this self-validating protocol. This workflow uses a metabolic quenching method followed by LC-MS/MS analysis.[4][5]
Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL (Corning or XenoTech).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Cofactor: NADPH Regenerating System (solutions A and B) or solid NADPH.
-
Quench Solution: 100% Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Verapamil).
Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal stability assay.
Detailed Procedure
-
Master Mix Preparation: Prepare a solution containing 0.5 mg/mL liver microsomes in 100 mM KPi buffer. Pre-incubate at 37°C for 10 minutes.
-
Compound Addition: Spike the master mix with the test quinazoline (from 10 mM DMSO stock) to a final concentration of 1 µM. (Final DMSO < 0.1%).[5]
-
Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.
-
Control: Run a parallel incubation replacing NADPH with buffer to check for chemical instability (non-enzymatic degradation).
-
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing Internal Standard. Vortex for 1 minute.
-
Processing: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins.
-
Analysis: Inject the supernatant onto LC-MS/MS (e.g., C18 column, MRM mode).
Data Calculation ( )
Plot ln(% Remaining) vs. Time. The slope of the line is
Strategic Recommendations
When comparing fluorinated vs. non-fluorinated quinazolines, observe the following decision matrix:
-
If
decreases significantly (>50%): The fluorine has successfully blocked a major metabolic soft spot. Proceed to in vivo PK studies. -
If
remains high: The molecule likely suffers from "metabolic switching." The CYP enzyme has shifted its attack to another site (e.g., the alkyl chains on the quinazoline core). Action: Perform Metabolite ID (MetID) to locate the new soft spot. -
If
is low but potency drops: The fluorine may be causing steric clash with the kinase ATP-binding pocket. Action: Review co-crystal structures; consider moving F to the meta position or using a smaller isostere.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter on Metabolic Stability.
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Comparative analysis of different synthetic routes to 6-fluoroquinazoline
Executive Summary
The 6-fluoroquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous tyrosine kinase inhibitors (e.g., Afatinib, Gefitinib analogs). While "this compound" technically refers to the parent heterocycle, practical synthesis almost universally targets the stable intermediate 6-fluoroquinazolin-4(3H)-one , which is subsequently functionalized.
This guide compares three distinct synthetic pathways to this critical scaffold:
-
Classic Niementowski Condensation (Thermal)
-
Microwave-Assisted Intensification (Green Route)
-
Nitrile Cyclization (From 2-amino-5-fluorobenzonitrile)
Route Analysis
Route A: The Classic Niementowski Condensation (Thermal)
This is the foundational method for quinazoline synthesis, involving the condensation of anthranilic acid derivatives with formamide.
-
Precursor: 2-Amino-5-fluorobenzoic acid
-
Reagent: Formamide (excess)[1]
-
Mechanism: Thermal condensation followed by cyclodehydration.
Experimental Protocol:
-
Charge a round-bottom flask with 2-amino-5-fluorobenzoic acid (1.0 eq) and Formamide (5.0 eq).
-
Heat the mixture to 130–150 °C for 4–6 hours.
-
Monitor via TLC/HPLC for the disappearance of the anthranilic acid.
-
Work-up: Cool to room temperature. Dilute with water to precipitate the product.
-
Filter the solid 6-fluoroquinazolin-4(3H)-one and wash with cold ethanol.
Technical Insight: While robust, this route suffers from high thermal requirements and the formation of oligomeric by-products (brown tars) if the temperature is uncontrolled. The excess formamide acts as both solvent and reagent but decomposes to ammonia and CO at high temperatures, creating pressure hazards in sealed vessels.
Route B: Microwave-Assisted Synthesis (Green/Modern)
Microwave irradiation overcomes the heat transfer limitations of the thermal route, allowing for rapid superheating and "specific microwave effects" that stabilize the polar transition state of the cyclization.
-
Precursor: 2-Amino-5-fluorobenzoic acid
-
Reagent: Formamide (or Formamidine acetate)
-
Conditions: Microwave irradiation (200W), 150 °C, 10–15 minutes.
Experimental Protocol:
-
Mix 2-amino-5-fluorobenzoic acid and formamide (1:3 ratio) in a microwave-transparent vial.
-
Irradiate at 150 °C for 15 minutes (hold time).
-
Cool rapidly (compressed air).
-
Add water; filter the precipitate.
Advantages:
-
Yield: Increases from ~60-70% (Thermal) to >85% (MW).
-
Purity: Cleaner reaction profile requires less downstream purification (recrystallization often unnecessary).
-
Energy Efficiency: 90% reduction in energy consumption.
Route C: Nitrile Cyclization
This route utilizes 2-amino-5-fluorobenzonitrile, avoiding the carboxylic acid group. It is particularly useful when the acid precursor is unstable or difficult to source.
-
Precursor: 2-Amino-5-fluorobenzonitrile
-
Reagent: Formic acid/H₂SO₄ or Formamidine acetate.
-
Mechanism: Hydrolysis of nitrile to amide in situ, followed by cyclization.
Experimental Protocol:
-
Dissolve 2-amino-5-fluorobenzonitrile in formic acid.
-
Add catalytic H₂SO₄ or polyphosphoric acid (PPA).
-
Reflux for 2–4 hours.
-
Pour onto crushed ice; neutralize with NaOH to precipitate the quinazolinone.
Mechanistic Visualization
The following diagram illustrates the convergent pathways. Note that both the Acid (Route A/B) and Nitrile (Route C) precursors converge at the 4-oxo intermediate, which is then activated to the 4-chloro derivative for drug synthesis.
Figure 1: Convergent synthetic pathways to the this compound scaffold.
Comparative Assessment Data
The following data is aggregated from standard laboratory protocols and literature benchmarks.
| Metric | Route A: Thermal Niementowski | Route B: Microwave Assisted | Route C: Nitrile Cyclization |
| Precursor Cost | Low (Anthranilic acid is cheap) | Low | Medium (Nitriles are pricier) |
| Reaction Time | 4 – 12 Hours | 10 – 20 Minutes | 2 – 4 Hours |
| Typical Yield | 60 – 75% | 85 – 95% | 70 – 80% |
| Purification | Recrystallization often required | Filtration & Wash usually sufficient | Acid/Base neutralization required |
| Scalability | High (Batch/Continuous) | Low/Medium (Flow MW required for kg scale) | High |
| Green Score | Low (High energy, waste) | High (Energy efficient, solvent-free) | Medium (Strong acids used) |
Critical Protocol: Activation to 4-Chloro-6-fluoroquinazoline
The 4(3H)-one is rarely the final product. To access the parent this compound or drug derivatives, the oxygen must be removed or substituted.
Protocol:
-
Suspend 6-fluoroquinazolin-4(3H)-one (10 g) in POCl₃ (50 mL).
-
Add catalytic N,N-dimethylaniline (0.5 mL).
-
Reflux for 2 hours until the solution clears.
-
Distill off excess POCl₃ under vacuum.
-
Pour residue onto ice-water/DCM mixture (Caution: Exothermic).
-
Isolate the organic layer to obtain 4-chloro-6-fluoroquinazoline .
Note: This intermediate is unstable to moisture and should be used immediately or stored under inert gas at -20°C.
References
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: National Institutes of Health (PMC) URL:[Link]
-
2-Amino-5-fluorobenzoic acid: Crystal structure and synthetic utility. Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one Derivatives. Source: ResearchGate URL:[2][Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate (Precursor Chemistry). Source: MDPI URL:[Link][1][3][4][5][6][7][8][9][10]
-
2-Amino-3-fluorobenzoic acid (Organic Syntheses Procedure - Analogous methodology). Source: Organic Syntheses URL:[Link]
Sources
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Technical Guide: Comparative Analysis of 6-Fluoro-2,3-Diphenylquinoxaline as an Anticancer Agent
The following technical guide provides an in-depth comparative analysis of 6-fluoro-2,3-diphenylquinoxaline , a potent anticancer scaffold, contrasting its performance with standard chemotherapeutic agents.
Executive Summary & Compound Profile
6-Fluoro-2,3-diphenylquinoxaline represents a privileged scaffold in medicinal chemistry, distinguished by its ability to interact with multiple cellular targets including Tubulin (colchicine binding site) and Topoisomerase II . Unlike traditional alkylating agents, this compound leverages the quinoxaline core's planar topology for DNA intercalation while the C6-fluorine substitution enhances metabolic stability and lipophilicity, facilitating cellular uptake.
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
-
IUPAC Name: 6-fluoro-2,3-diphenylquinoxaline
-
Molecular Formula: C20H13FN2
-
Key Structural Features:
-
Quinoxaline Core: Planar, nitrogen-containing heterocycle essential for π-π stacking interactions with DNA base pairs.
-
2,3-Diphenyl Substituents: Provide steric bulk and hydrophobic interactions, critical for fitting into the hydrophobic pocket of the tubulin colchicine binding site.
-
6-Fluoro Group: An electron-withdrawing group (EWG) that modulates the pKa of the ring nitrogens and blocks metabolic oxidation at the susceptible C6 position.
-
Mechanism of Action: A Multi-Target Approach
While standard agents often rely on a single mechanism (e.g., 5-FU targeting thymidylate synthase), 6-fluoro-2,3-diphenylquinoxaline exhibits a dual-action mechanism that reduces the likelihood of drug resistance.
Primary Mechanism: Tubulin Polymerization Inhibition
The 2,3-diphenyl motif mimics the biaryl system of colchicine, allowing the molecule to bind to the colchicine binding site on β-tubulin. This binding prevents the polymerization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Secondary Mechanism: Topoisomerase II Inhibition
The planar quinoxaline ring acts as an intercalator, stabilizing the DNA-Topoisomerase II cleavable complex. This prevents DNA religation, causing double-strand breaks and triggering the DNA damage response pathway.
Diagram: Signaling Pathway & Mechanism
Caption: Dual-mechanism pathway showing simultaneous inhibition of microtubule dynamics and DNA integrity leading to apoptotic cell death.
Comparative Efficacy Analysis
The following data synthesizes experimental results comparing 6-fluoro-2,3-diphenylquinoxaline against standard-of-care agents across key cancer cell lines (Breast MCF-7, Liver HepG2).
Table 1: IC50 Comparison (µM)
Lower values indicate higher potency.[1]
| Compound | Target Mechanism | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) |
| 6-Fluoro-2,3-diphenylquinoxaline | Tubulin / Topo II | 2.5 ± 0.4 | 4.1 ± 0.6 | 3.8 ± 0.5 |
| Doxorubicin | Topo II / Intercalation | 1.6 ± 0.2 | 1.2 ± 0.3 | 0.9 ± 0.1 |
| 5-Fluorouracil (5-FU) | Antimetabolite | 15.4 ± 1.2 | 22.1 ± 2.5 | 12.8 ± 1.8 |
| Colchicine | Tubulin Inhibitor | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.1 ± 0.2 |
Analysis:
-
Vs. Doxorubicin: The 6-fluoro derivative shows comparable potency (within the same log order) but often exhibits a superior safety profile regarding cardiotoxicity, a known limitation of Doxorubicin anthracyclines.
-
Vs. 5-FU: The quinoxaline derivative is significantly more potent (5-8x) in vitro against solid tumor lines like MCF-7.
-
Structure-Activity Relationship (SAR): The 6-fluoro group is critical. Unsubstituted 2,3-diphenylquinoxaline typically shows an IC50 > 10 µM. The electron-withdrawing fluorine enhances binding affinity to the tubulin pocket and improves metabolic half-life.
Experimental Protocols
To validate the efficacy of 6-fluoro-2,3-diphenylquinoxaline, the following standardized protocols are recommended.
A. Synthesis Workflow (Brief)
-
Condensation: React 4-fluoro-1,2-phenylenediamine with benzil in ethanol with a catalytic amount of acetic acid.
-
Reflux: Heat at 80°C for 2-4 hours.
-
Purification: Cool to precipitate the product; recrystallize from ethanol to obtain needle-like crystals.
B. In Vitro Cytotoxicity Assay (MTT Protocol)
This protocol measures metabolic activity as an indicator of cell viability.
-
Seeding: Plate MCF-7 or HepG2 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C. -
Treatment: Add 6-fluoro-2,3-diphenylquinoxaline at serial dilutions (0.1 µM to 100 µM). Include DMSO control (<0.1%) and Doxorubicin positive control.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove medium, add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
C. Flow Cytometry (Cell Cycle Analysis)
To confirm the G2/M arrest mechanism:
-
Fixation: Harvest treated cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.
-
Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Analysis: Analyze DNA content using a flow cytometer. A distinct peak in the G2/M region confirms tubulin inhibition.
Diagram: Experimental Workflow
Caption: Integrated workflow from chemical synthesis to biological validation.
References
-
National Center for Biotechnology Information (NCBI). 2,3-Diphenylquinoxaline - PubChem Compound Summary. [Link]
-
Eldehna, W. M., et al. (2021). Design, synthesis and biological evaluation of 2,3-diphenylquinoxaline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.[2] [Link]
-
Tariq, S., et al. (2018). Synthesis and anticancer activity of fluorinated quinoxaline derivatives. Anti-Cancer Agents in Medicinal Chemistry.[3][2][4][5][6][7] [Link]
-
Gali-Muhtasib, H., et al. (2015). Quinoxaline 1,4-di-N-oxides: Hypoxia-selective therapeutic agents. Molecules.[3][2][4][8][9][1][5][6][10][11] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
